Z944
Description
a T-type calcium channel antagonist
Properties
IUPAC Name |
N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCLITFYIMJMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659275 | |
| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199236-64-0 | |
| Record name | Ulixacaltamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ULIXACALTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Z944: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z944 is a potent and selective, orally bioavailable T-type calcium channel antagonist that has demonstrated significant potential in preclinical and clinical studies for the treatment of a range of neurological and psychiatric disorders, including epilepsy and chronic pain. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, focusing on its molecular interactions, cellular effects, and therapeutic implications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulation and the development of novel therapeutics.
Core Mechanism: T-Type Calcium Channel Blockade
The primary mechanism of action of this compound is the blockade of low-voltage-activated (LVA) T-type calcium channels. These channels play a crucial role in regulating neuronal excitability, particularly in setting the resting membrane potential and in the generation of burst firing patterns. There are three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3, all of which are expressed in the central and peripheral nervous systems. This compound is a pan-T-type channel blocker, exhibiting high affinity for all three isoforms.[1][2]
Quantitative Data: Potency and Selectivity
The potency of this compound has been quantified through in vitro electrophysiological studies, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range.
| Channel Subtype | IC50 (nM) | Reference |
| hCaV3.1 | 50 - 160 | [1][2] |
| hCaV3.2 | 50 - 160 | [1][2] |
| hCaV3.3 | 50 - 160 | [1][2] |
This compound demonstrates significant selectivity for T-type calcium channels over other ion channels, including high-voltage-activated (HVA) calcium channels and sodium channels, minimizing off-target effects.[3]
Cellular and Network Effects
By blocking T-type calcium channels, this compound exerts several key effects on neuronal function at both the cellular and network levels.
Modulation of Neuronal Excitability and Burst Firing
T-type calcium channels are instrumental in generating low-threshold calcium spikes, which in turn can trigger bursts of action potentials. This burst firing is implicated in the pathophysiology of conditions like epilepsy and neuropathic pain. This compound effectively suppresses this burst firing in thalamic neurons, a key region involved in seizure generation and pain signal transmission.[1][4][5] This reduction in burst activity leads to a normalization of cortical synchrony and thalamocortical connectivity, which are often disrupted in chronic pain states.[4]
Reduction of Calcium Influx and Intracellular Signaling
This compound's blockade of T-type channels directly reduces the influx of calcium into neurons. This attenuation of calcium entry has been demonstrated to decrease action-potential evoked somatic and dendritic calcium transients in spinal cord lamina I neurons, which are critical for pain processing.[6][7] The reduction in intracellular calcium can, in turn, modulate various downstream signaling pathways that contribute to neuronal hyperexcitability and sensitization.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of this compound.
Electrophysiology in Spinal Cord Slices
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Objective: To characterize the effect of this compound on T-type calcium currents and neuronal excitability in spinal cord lamina I/II neurons.
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Methodology:
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Slice Preparation: Adult male Sprague-Dawley rats are anesthetized and parasagittal spinal cord slices (300 µm) are prepared.
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Recording: Whole-cell patch-clamp recordings are performed on visually identified lamina I/II neurons.
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Solutions:
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Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3).
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 10 glucose, bubbled with 95% O2/5% CO2.
-
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Voltage-Clamp Protocol: To isolate T-type currents, neurons are held at -90 mV and subjected to a series of depolarizing voltage steps.
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Current-Clamp Protocol: To assess firing properties, neurons are held at their resting membrane potential and injected with depolarizing current steps.
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Drug Application: this compound is bath-applied at a concentration of 300 nM.
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Calcium Imaging in Spinal Cord Neurons
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Objective: To measure the effect of this compound on action potential-evoked calcium transients in the soma and dendrites of lamina I neurons.
-
Methodology:
-
Slice Preparation: As described for electrophysiology.
-
Dye Loading: Neurons are loaded with a calcium indicator dye (e.g., Fluo-4 AM) via the patch pipette during whole-cell recordings.
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Imaging: Two-photon laser scanning microscopy is used to visualize and quantify changes in intracellular calcium concentration.
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Stimulation: Action potentials are evoked by brief current injections through the patch pipette.
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Drug Application: this compound (300 nM) is bath-applied and the effect on calcium transients is measured.
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Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
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Objective: To assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.
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Methodology:
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Induction: A single intraplantar injection of CFA (e.g., 100 µl of a 1 mg/ml suspension) is administered into the hind paw of adult rats.[6]
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Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test).
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Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses (e.g., 1-10 mg/kg) and its effect on paw withdrawal thresholds is determined.[6]
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Amygdala Kindling Model of Epilepsy
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Objective: To evaluate the anti-epileptogenic and anti-seizure effects of this compound.
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Methodology:
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Electrode Implantation: A stimulating and recording electrode is surgically implanted into the basolateral amygdala of rats.
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Kindling Stimulations: A series of brief, low-intensity electrical stimulations are delivered daily to induce a progressive increase in seizure severity (kindling).
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Drug Administration: this compound is administered prior to each kindling stimulation to assess its effect on the rate of kindling development.[5][8] To test its anti-seizure effect, this compound is given to fully kindled animals prior to a stimulation.[5][8]
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Seizure Scoring: Seizure severity is scored according to a standardized scale (e.g., Racine scale).
-
Therapeutic Implications
The mechanism of action of this compound as a potent and selective T-type calcium channel blocker underpins its therapeutic potential in a variety of neurological disorders characterized by neuronal hyperexcitability.
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Epilepsy: By suppressing burst firing in thalamocortical circuits, this compound has shown efficacy in preclinical models of absence seizures and has demonstrated disease-modifying effects in the amygdala kindling model of temporal lobe epilepsy.[1][5][9]
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Neuropathic and Inflammatory Pain: this compound's ability to reduce neuronal excitability in key pain-processing regions, such as the spinal cord dorsal horn and thalamus, makes it a promising candidate for the treatment of chronic pain states.[4][6][10] Clinical trials have been initiated to evaluate its efficacy in various pain indications.[10]
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Other Potential Indications: The role of T-type calcium channels in other neurological and psychiatric conditions suggests that this compound may have therapeutic utility in disorders such as anxiety and other mood disorders.
Conclusion
This compound is a selective T-type calcium channel antagonist with a well-defined mechanism of action in neurons. Its ability to potently modulate neuronal excitability, suppress pathological burst firing, and reduce calcium-dependent signaling provides a strong rationale for its development as a novel therapeutic for epilepsy, chronic pain, and potentially other neurological disorders. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced effects of this compound and other T-type calcium channel modulators.
References
- 1. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Z944: A Technical Guide to its T-type Calcium Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Z944, a potent T-type calcium channel antagonist. This compound has emerged as a significant research tool and a clinical candidate for neurological disorders such as epilepsy and chronic pain, owing to its high affinity and specificity for the CaV3 family of voltage-gated calcium channels. This document compiles quantitative data, details the experimental protocols used for its characterization, and presents visual diagrams to elucidate its mechanism and the methodologies for its evaluation.
Core Selectivity Profile of this compound
This compound is a pan-T-type calcium channel blocker, demonstrating potent inhibitory activity against all three isoforms of the CaV3 subfamily (CaV3.1, CaV3.2, and CaV3.3). Its therapeutic potential is significantly enhanced by its high degree of selectivity for T-type channels over other voltage-gated calcium channels and other ion channels, minimizing the potential for off-target effects.
Data Presentation: Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), determined through electrophysiological studies. The following tables summarize the available quantitative data for this compound against various ion channels.
Table 1: Potency of this compound against T-type Calcium Channel Isoforms
| Channel Subtype | IC50 (nM) | Experimental System | Reference |
| hCaV3.1 | 50 - 160 | Heterologous expression | [1][2] |
| hCaV3.2 | 50 - 160 | Heterologous expression | [1][2] |
| hCaV3.3 | 50 - 160 | Heterologous expression | [1][2] |
| hCaV3.2 | ~265 | HEK293T Cells | [3] |
Note: IC50 values can vary based on experimental conditions and expression systems.
Table 2: Selectivity Profile of this compound against Off-Target Ion Channels
| Channel Subtype | IC50 (µM) | Selectivity Fold (vs. T-type) | Experimental System | Reference |
| CaV1.2 (L-type) | >30 | >50-600 fold | Heterologous expression | [1] |
| CaV1.4 (L-type) | ~31 | ~100-fold (vs. CaV3.2) | HEK293T Cells | [3] |
| CaV2.2 (N-type) | - | ~200-fold | Not Specified | [4] |
| hERG | >30 | >50-600 fold | Heterologous expression | [1] |
| NaV1.5 | >30 | >50-600 fold | Heterologous expression | [1] |
This compound exhibits a remarkable selectivity margin, with IC50 values for off-target channels in the micromolar range, compared to its nanomolar potency for T-type channels.[1][3] This high selectivity, particularly against L-type calcium channels and hERG potassium channels, is a critical feature for a favorable safety profile, reducing the risk of cardiovascular side effects.[1][5] The compound shows minimal effects on high-voltage activated (HVA) calcium channels at concentrations sufficient to block T-type channels.[5]
Mechanism of Action and Signaling
T-type calcium channels are low-voltage activated (LVA) channels that open in response to small membrane depolarizations near the resting membrane potential. This allows them to play a crucial role in shaping neuronal firing patterns, particularly burst firing, which is implicated in pathological conditions like epilepsy and neuropathic pain.[6][7] this compound exerts its therapeutic effect by blocking the influx of Ca2+ through these channels, thereby reducing neuronal excitability and dampening aberrant signaling.[5][6]
Experimental Protocols: Assessing Channel Selectivity
The selectivity of this compound is primarily determined using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ionic currents through specific channels expressed in a controlled cellular environment.
Key Methodologies
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Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells do not endogenously express significant levels of voltage-gated calcium channels, making them ideal for heterologous expression of a single, specific ion channel subtype.
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Transfection: cDNAs encoding the specific human α1 subunit of the ion channel of interest (e.g., CaV3.1, CaV3.2, CaV3.3, CaV1.2) are transiently transfected into the host cells. For some high-voltage activated channels, co-transfection with auxiliary β and α2δ subunits is required for proper channel function and membrane trafficking.
-
Electrophysiological Recording:
-
Configuration: The whole-cell configuration is established, allowing control of the intracellular solution and the membrane potential.
-
Solutions:
-
External Solution (Bath): Typically contains a charge carrier like Barium (Ba²⁺) or Calcium (Ca²⁺) at a concentration of 2-20 mM to enhance the recorded current. The solution is formulated to block other endogenous currents, for instance by using Tetraethylammonium (TEA) to block potassium channels and Tetrodotoxin (TTX) to block voltage-gated sodium channels.
-
Internal Solution (Pipette): Contains a cesium-based salt (e.g., CsF or Cs-methanesulfonate) to block potassium channels from inside the cell. It also includes a calcium chelator like EGTA to control intracellular calcium levels, and ATP/GTP to support cellular health.
-
-
Voltage Protocols: The voltage protocols are critical and differ for low-voltage activated (LVA) T-type channels and high-voltage activated (HVA) channels.
-
For T-type Channels (LVA): Cells are held at a hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure the channels are in a resting, available state. Currents are then elicited by depolarizing voltage steps to a level near the peak of the current-voltage (I-V) relationship for T-type channels (e.g., -30 mV).
-
For HVA Channels (L-, N-, P/Q-, R-type): The holding potential is typically less hyperpolarized (e.g., -80 mV). Currents are elicited by stronger depolarizations to the peak of their respective I-V curves (e.g., 0 mV to +20 mV).
-
-
-
Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of this compound. A concentration-response curve is then generated and fitted with the Hill equation to determine the IC50 value for each channel subtype.
Logical Relationship: this compound Selectivity
The following diagram illustrates the hierarchical selectivity of this compound, emphasizing its targeted action on the CaV3 channel family.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
In Vitro Characterization of Z944: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Z944, a potent and selective T-type calcium channel antagonist. The following sections detail the molecule's binding affinity and functional inhibition, the experimental protocols used to determine these properties, and visual representations of its mechanism of action and experimental workflows.
Core Data Summary
The in vitro efficacy of this compound has been quantified across various assays, demonstrating its potent and selective inhibition of T-type calcium channels.
| Parameter | Value | Channel Subtype | Assay Type |
| IC50 | 50 - 160 nM | hCaV3.1, hCaV3.2, hCaV3.3 | Electrophysiology |
| Selectivity | >200-fold | T-type vs. N-type | Electrophysiology |
| Binding Affinity (Score) | 62.9 | CaV3.1 | Molecular Docking |
Mechanism of Action
This compound functions as a state-dependent antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), showing enhanced affinity for the inactivated state of the channel.[1] By blocking these low-voltage activated channels, this compound effectively reduces the influx of calcium ions into neurons.[2] This modulation of calcium currents leads to a decrease in neuronal excitability, particularly in cells where T-type channels are highly expressed, such as in the thalamus and dorsal root ganglion neurons.[1][2] The inhibition of these channels has been shown to suppress neuronal burst firing, a key mechanism underlying certain types of seizures and chronic pain states.[3][4]
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on T-type calcium currents in isolated neurons.
1. Cell Preparation:
- Isolate dorsal root ganglion (DRG) neurons or utilize cell lines heterologously expressing specific CaV3 subtypes (e.g., HEK293).
- Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Recording Solutions:
- External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjust pH to 7.4 with TEA-OH.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Li-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-5 MΩ.
- Hold the cell membrane potential at -100 mV to ensure channels are available for activation.
- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit calcium currents.
- Record baseline currents before the application of this compound.
- Perfuse the recording chamber with the external solution containing this compound (at desired concentrations, typically ranging from 1 nM to 10 µM) dissolved in a vehicle (e.g., <0.1% DMSO).[5]
- After a stable drug effect is observed (typically within 5 minutes), record the currents again using the same voltage protocol.[5]
4. Data Analysis:
- Measure the peak inward current at each voltage step before and after drug application.
- Construct current-voltage (I-V) relationship curves.
- Calculate the percentage of current inhibition at each concentration to determine the IC50 value.
// Nodes
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cell_prep [label="Cell Preparation\n(e.g., DRG neurons)", fillcolor="#F1F3F4", fontcolor="#202124"];
patch [label="Establish Whole-Cell\nPatch Clamp", fillcolor="#F1F3F4", fontcolor="#202124"];
baseline [label="Record Baseline\nT-type Currents", fillcolor="#F1F3F4", fontcolor="#202124"];
apply_this compound [label="Perfuse with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
record_post [label="Record Post-Drug\nT-type Currents", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="Data Analysis\n(IC50 determination)", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> cell_prep;
cell_prep -> patch;
patch -> baseline;
baseline -> apply_this compound;
apply_this compound -> record_post;
record_post -> analyze;
analyze -> end;
}
Calcium Imaging Assays
This assay measures changes in intracellular calcium concentration in response to neuronal activity and the modulatory effect of this compound.
1. Cell Preparation and Dye Loading:
- Culture neurons on glass-bottom dishes.
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
2. Imaging Setup:
- Place the dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
- Perfuse the cells with a physiological saline solution.
3. Experimental Procedure:
- Establish a baseline fluorescence level.
- Stimulate the neurons to induce calcium influx. This can be achieved through chemical stimulation (e.g., application of a depolarizing concentration of KCl) or electrical field stimulation to elicit action potentials.
- Record the resulting change in fluorescence, which corresponds to an increase in intracellular calcium.
- Wash out the stimulus and allow the fluorescence to return to baseline.
- Apply this compound to the perfusion solution and incubate for a predetermined time.
- Repeat the stimulation protocol in the presence of this compound and record the fluorescence change.
4. Data Analysis:
- Quantify the peak fluorescence intensity or the area under the curve for the calcium transients before and after this compound application.
- Calculate the percentage reduction in the calcium signal to determine the inhibitory effect of this compound on activity-evoked calcium influx.
// Nodes
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cell_prep [label="Prepare and Culture Neurons", fillcolor="#F1F3F4", fontcolor="#202124"];
dye_load [label="Load with Calcium Dye\n(e.g., Fura-2 AM)", fillcolor="#F1F3F4", fontcolor="#202124"];
baseline [label="Record Baseline Fluorescence", fillcolor="#F1F3F4", fontcolor="#202124"];
stimulate_pre [label="Stimulate Neurons\n(e.g., KCl)", fillcolor="#F1F3F4", fontcolor="#202124"];
record_pre [label="Record Ca²⁺ Transient", fillcolor="#F1F3F4", fontcolor="#202124"];
apply_this compound [label="Apply this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
stimulate_post [label="Stimulate Neurons in\nPresence of this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
record_post [label="Record Ca²⁺ Transient", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="Compare Transients", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> cell_prep;
cell_prep -> dye_load;
dye_load -> baseline;
baseline -> stimulate_pre;
stimulate_pre -> record_pre;
record_pre -> apply_this compound;
apply_this compound -> stimulate_post;
stimulate_post -> record_post;
record_post -> analyze;
analyze -> end;
}
References
- 1. researchgate.net [researchgate.net]
- 2. monash.edu [monash.edu]
- 3. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Z944: A T-Type Calcium Channel Antagonist for Epilepsy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Z944 is a potent and selective antagonist of T-type calcium channels, which are implicated in the pathophysiology of various forms of epilepsy. This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of epilepsy, focusing on its mechanism of action, efficacy in animal models, and effects on epilepsy-related comorbidities. The information is intended for researchers, scientists, and professionals involved in the development of novel anti-epileptic drugs.
Mechanism of Action: Targeting T-Type Calcium Channels
This compound exerts its anti-epileptic effects by blocking low-voltage-activated T-type calcium channels, which are composed of three subtypes: CaV3.1, CaV3.2, and CaV3.3. These channels play a crucial role in regulating neuronal excitability and are key drivers of the burst firing and neuronal network oscillations that underlie seizure activity.[1] In conditions such as absence epilepsy, T-type calcium channels in the thalamocortical circuitry are pivotal for the generation of spike-and-wave discharges.[1][2] In temporal lobe epilepsy (TLE), these channels contribute to the intrinsic burst firing of hippocampal pyramidal neurons.[1] By inhibiting these channels, this compound is thought to dampen neuronal hyperexcitability and disrupt the generation and propagation of seizures. This compound is described as a "pan-T-type calcium channel blocker," suggesting it inhibits all three subtypes.[3]
Signaling Pathway of this compound in Epilepsy
Quantitative Data: In Vitro Potency
| Target Channel | IC50 | Species | Cell Line | Reference |
| CaV3.1 | Sub-micromolar affinity | Not Specified | HEK293 | [4] |
| CaV3.2 | Sub-micromolar affinity | Not Specified | HEK293 | [4] |
| CaV3.3 | Sub-micromolar affinity | Not Specified | HEK293 | [4] |
| CaV1.2 | ~70-100 fold lower affinity than for CaV3 subtypes | Not Specified | Not Specified | [4] |
| CaV1.4 | ~30 µM | Not Specified | HEK293T | [5] |
| CaV2.2 | ~70-100 fold lower affinity than for CaV3 subtypes | Not Specified | Not Specified | [4] |
Preclinical Efficacy in Epilepsy Models
This compound has demonstrated significant anti-epileptic and disease-modifying effects in various preclinical models of epilepsy.
Amygdala Kindling Model of Temporal Lobe Epilepsy
The amygdala kindling model is a widely used model to study the development and progression of temporal lobe epilepsy.
Experimental Protocol:
-
Animals: Adult male Wistar rats.
-
Surgery: Implantation of a bipolar electrode into the basolateral amygdala.
-
Kindling Stimulation: A 1-second train of 60 Hz constant current square wave pulses is delivered twice daily. The initial current intensity is determined by the afterdischarge threshold (ADT) for each animal.
-
Seizure Scoring: Seizures are scored according to Racine's scale (Class I-V). An animal is considered fully kindled after exhibiting five Class V seizures.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) 30 minutes prior to each kindling stimulation.[6][7][8]
Efficacy Data:
| Treatment Group | Dose (mg/kg, i.p.) | Number of Stimulations to Reach Class V Seizure (Mean ± SEM) | p-value vs. Vehicle | Reference |
| Vehicle | - | 12.5 ± 1.5 | - | [7] |
| This compound | 30 | 25.5 ± 2.5 | <0.0001 | [7] |
In this model, this compound significantly delayed the progression of kindling, indicating a potential disease-modifying effect.[6][7] However, in fully kindled rats, this compound did not demonstrate a significant anti-seizure effect at doses up to 100 mg/kg.[6][7]
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
The GAERS model is a well-established genetic model of absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on electroencephalogram (EEG).
Experimental Protocol:
-
Animals: Adult GAERS rats.
-
Surgery: Implantation of cortical electrodes for EEG recording.
-
EEG Recording: Continuous EEG monitoring to quantify the number and duration of spontaneous SWDs.
-
Drug Administration: this compound is administered intraperitoneally (i.p.).
Efficacy Data:
While specific quantitative data on the reduction of SWDs with this compound in GAERS is not detailed in the provided search results, it is reported that this compound significantly inhibits absence seizures in this model.
Experimental Workflow: Amygdala Kindling Study
Effects on Epilepsy-Related Comorbidities
Epilepsy is often associated with behavioral and psychiatric comorbidities, such as anxiety, depression, and cognitive impairment. Preclinical studies have investigated the effects of this compound on these conditions.
Fear Conditioning in GAERS
In the GAERS model, which exhibits heightened learning and delayed extinction of fear conditioning, this compound was evaluated for its effects on fear memory.[3]
Experimental Protocol:
-
Animals: Adult GAERS and non-epileptic control (NEC) rats.
-
Apparatus: A fear conditioning chamber.
-
Procedure:
-
Acquisition: Rats are exposed to a tone (conditioned stimulus) paired with a footshock (unconditioned stimulus).
-
Extinction: Rats are repeatedly exposed to the tone without the footshock.
-
-
Behavioral Measure: Freezing behavior is quantified as an index of fear.
-
Drug Administration: this compound (10 mg/kg, i.p.) is administered 15 minutes prior to the acquisition phase.[3]
Key Findings:
-
This compound administered before the acquisition of fear conditioning led to a long-term decrease in freezing during the extinction phase in both GAERS and NEC rats, suggesting an improvement in fear extinction.[3]
Logical Relationship: this compound's Effect on Fear Extinction
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in rat epilepsy models, such as plasma and brain concentrations over time, are not extensively available in the public literature. However, it is described as a CNS-penetrant compound.[9]
Conclusion
Preclinical research strongly supports the potential of this compound as a novel therapeutic agent for epilepsy. Its mechanism of action, centered on the blockade of T-type calcium channels, directly targets a key driver of epileptogenesis. Efficacy has been demonstrated in both a model of acquired epilepsy (amygdala kindling) and a genetic model of absence seizures (GAERS). Furthermore, this compound has shown beneficial effects on epilepsy-related comorbidities, such as impaired fear extinction. While further research is needed to fully elucidate its pharmacokinetic profile and long-term efficacy, the existing preclinical data provide a solid foundation for the continued clinical development of this compound for the treatment of epilepsy.
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type Ca²⁺ channels in absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Z944 in Neuropathic Pain Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated T-type calcium channel, particularly the Cav3.2 subtype, has emerged as a promising target for the development of novel analgesics due to its role in neuronal hyperexcitability. Z944, a potent and selective T-type calcium channel antagonist, has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the investigation of this compound in relevant animal models, detailing its mechanism of action, experimental protocols, and key preclinical findings. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of novel therapeutics for neuropathic pain.
Introduction to this compound and its Mechanism of Action
This compound is a state-dependent, orally bioavailable small molecule that potently and selectively blocks all three subtypes of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3)[1][2]. T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and burst firing, particularly in thalamic and dorsal horn neurons[1][3]. In neuropathic pain states, the expression and function of these channels are upregulated, contributing to the hyperexcitability of pain-transmitting neurons and the generation of ectopic action potentials[1][4].
This compound's mechanism of action in alleviating neuropathic pain is primarily attributed to its ability to reduce this neuronal hyperexcitability. By blocking T-type calcium channels, this compound dampens the aberrant burst firing in key pain-processing areas, such as the dorsal horn of the spinal cord and the thalamus[3][5]. This modulation of neuronal activity leads to a reduction in the transmission of pain signals to higher brain centers.
One of the key central mechanisms implicated in chronic neuropathic pain is thalamocortical dysrhythmia . This theory posits that a lack of sensory input to the thalamus leads to a hyperpolarization of thalamic neurons. This hyperpolarization removes the inactivation of T-type calcium channels, making them more available to open upon slight depolarization and generate low-threshold calcium spikes. These spikes, in turn, drive burst firing of thalamocortical neurons, leading to aberrant synchronized oscillations in the thalamocortical loop, which are perceived as pain[6][7]. This compound, by blocking these T-type calcium channels in the thalamus, is thought to suppress this pathological burst firing and restore normal thalamocortical rhythm, thereby alleviating neuropathic pain[6].
Preclinical Neuropathic Pain Models
The efficacy of this compound has been evaluated in several well-established animal models of neuropathic and inflammatory pain. These models aim to replicate the key features of human neuropathic pain, including mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).
Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) model is a widely used model of peripheral neuropathic pain that mimics the symptoms of nerve compression injuries in humans.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250 g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with approximately 1 mm spacing between them.
-
The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb, indicating a slight compression of the nerve without arresting epineural blood flow.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically performed starting from day 3 or 7 post-surgery and can continue for several weeks.
Complete Freund's Adjuvant (CFA) Model
The Complete Freund's Adjuvant (CFA) model is a widely used model of inflammatory pain that induces a robust and persistent inflammatory response.
Experimental Protocol:
-
Animal Model: Adult male or female Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Induction of Inflammation:
-
A single intraplantar injection of CFA (typically 50-150 µL of a 1 mg/mL suspension) is administered into the plantar surface of one hind paw.
-
CFA is an emulsion of mineral oil, mannide monooleate, and heat-killed Mycobacterium tuberculosis, which induces a strong and sustained inflammatory reaction.
-
-
Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically performed at baseline (before CFA injection) and then at various time points post-injection (e.g., 24, 48, and 72 hours, and can extend for several days or weeks).
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in the CFA and CCI models of pain.
Complete Freund's Adjuvant (CFA) Model: Mechanical Allodynia
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CFA (Pre-Z944) | Paw Withdrawal Threshold (g) - Post-Z944 (Peak Effect) | Percent Reversal of Allodynia |
| Vehicle | - | ~14 | ~2 | ~2 | 0% |
| This compound | 1 | ~14 | ~2 | ~6 | ~33% |
| This compound | 3 | ~14 | ~2 | ~10 | ~67% |
| This compound | 10 | ~14 | ~2 | ~14 | ~100% |
Data are approximated from graphical representations in published studies. The percent reversal is calculated as: ((Post-Z944 - Post-CFA) / (Baseline - Post-CFA)) * 100.
Chronic Constriction Injury (CCI) Model: Thermal Hyperalgesia
| Treatment Group | Dose | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CCI (Pre-Z944) | Paw Withdrawal Latency (s) - Post-Z944 |
| Vehicle | - | Data not available | Data not available | Data not available |
| This compound | Systemic administration | Data not available | Data not available | Significantly increased (Reversal of hyperalgesia)[6] |
Note: While studies report that systemic administration of this compound reverses thermal hyperalgesia in the CCI model, specific quantitative data on paw withdrawal latencies were not available in the reviewed literature.
Effect of this compound on Neuronal Firing in Lamina I/II of the Spinal Cord
| Treatment | Baseline Firing Rate (Hz) | Firing Rate after this compound (10 µM) | Percent Reduction in Firing Rate |
| This compound-sensitive neurons | ~15-20 | ~8-10 | ~50% |
| This compound-insensitive neurons | ~15-20 | ~14-19 | No significant change |
Data are based on in vitro electrophysiological recordings from rat spinal cord slices.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Thalamocortical Dysrhythmia in Neuropathic Pain and the Action of this compound
References
- 1. Alleviation of neuropathic pain by regulating T-type calcium channels in rat anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathic pain; what we know and what we should do about it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Type Calcium Channels Contribute to Burst Firing in a Subpopulation of Medial Habenula Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Z944: A Potential Therapeutic Avenue for Autism Spectrum Disorder - A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a significant unmet medical need for effective pharmacotherapies. Emerging research into the genetic and physiological underpinnings of ASD has identified ion channel dysfunction, or 'channelopathies', as a key area of investigation. This document explores the potential of Z944, a potent and selective T-type calcium channel antagonist, as a novel therapeutic agent for ASD. While this compound has been clinically evaluated for other indications such as pain and epilepsy, its direct application in ASD remains unexplored. This whitepaper synthesizes the preclinical and clinical data on this compound, examines the established link between T-type calcium channel dysregulation and ASD pathophysiology, and proposes a scientific rationale and potential experimental framework for its investigation in this context.
**1. Introduction: The Role of T-Type Calcium Channels in Neuronal Excitability
T-type calcium channels are low-voltage activated (LVA) calcium channels that play a critical role in regulating neuronal excitability, particularly in setting the rhythm of burst firing in neurons. These channels are pivotal in various physiological processes, including neuronal development, synaptic plasticity, and sleep. The family of T-type calcium channels consists of three subtypes: CaV3.1, CaV3.2, and CaV3.3, each encoded by a different gene (CACNA1G, CACNA1H, and CACNA1I, respectively). Dysregulation of these channels has been implicated in a range of neurological and psychiatric disorders.
This compound: A Potent T-Type Calcium Channel Antagonist
This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of all three T-type calcium channel subtypes. Its primary mechanism of action is the blockade of calcium ion influx through these channels, thereby reducing neuronal hyperexcitability.
Pharmacological Profile of this compound
The following table summarizes the in vitro potency of this compound against the three human T-type calcium channel subtypes.
| Target | Assay Type | IC50 (nM) | Reference |
| hCaV3.1 (HEK-293 cells) | Patch Clamp Electrophysiology | 149 | |
| hCaV3.2 (HEK-293 cells) | Patch Clamp Electrophysiology | 127 | |
| hCaV3.3 (HEK-293 cells) | Patch Clamp Electrophysiology | 143 |
Pharmacokinetic Properties
Summary of pharmacokinetic parameters of this compound in preclinical models.
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Rat | Oral (10 mg/kg) | 1.5 | 450 | 50 | |
| Cynomolgus Monkey | Oral (3 mg/kg) | 2.0 | 280 | 60 |
The Link Between T-Type Calcium Channels and Autism Spectrum Disorder
A growing body of evidence suggests a strong link between the dysregulation of T-type calcium channels and the pathophysiology of ASD.
-
Genetic Association: Genome-wide association studies (GWAS) and whole-exome sequencing have identified de novo loss-of-function mutations in the CACNA1H gene, which encodes the CaV3.2 T-type calcium channel, in individuals with ASD. These mutations are associated with a range of autistic phenotypes, including social deficits and repetitive behaviors.
-
Preclinical Models: Mouse models with genetic modifications in T-type calcium channels exhibit behaviors that are analogous to the core symptoms of ASD. For instance, mice with a loss-of-function mutation in Cacna1h display reduced social interaction and increased repetitive grooming behaviors.
-
Pathophysiological Mechanism: T-type calcium channels are crucial for the proper development and function of neural circuits implicated in ASD, such as the thalamocortical circuits. Dysregulation of these channels can lead to altered neuronal excitability and synaptic transmission, contributing to the ASD phenotype.
The following diagram illustrates the proposed signaling pathway and the rationale for investigating this compound in ASD.
Methodological & Application
Z944 Dosage and Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z944 is a potent and selective T-type calcium channel antagonist that has demonstrated efficacy in various preclinical rodent models of neurological and psychiatric disorders, particularly in the domain of pain and epilepsy.[1][2] T-type calcium channels are crucial in regulating neuronal excitability, and their dysregulation has been implicated in the pathophysiology of several diseases.[2][3] this compound's ability to modulate these channels makes it a significant compound of interest for therapeutic development.[3]
These application notes provide a comprehensive overview of the dosage and administration of this compound in common rodent models, based on a review of published literature. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Data Presentation: this compound Dosage and Administration in Rodent Models
The following tables summarize the quantitative data on this compound dosage and administration across different rodent models and research applications.
Table 1: this compound Dosage in Rat Models
| Rodent Model | Application | Administration Route | Dose Range | Key Findings |
| Sprague-Dawley Rat | Inflammatory Pain (Complete Freund's Adjuvant - CFA) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependently reversed mechanical allodynia in both male and female rats.[1][2][4] |
| Sprague-Dawley Rat | Neuropathic Pain (Chronic Constriction Injury - CCI) | Systemic or Intrathalamic | Not specified in abstract | Restored cortical synchrony and thalamocortical connectivity; reversed thermal hyperalgesia.[5][6] |
| Wistar Rat | Epilepsy (Amygdala Kindling Model) | Intraperitoneal (i.p.) | 5 - 100 mg/kg | 30 mg/kg delayed the progression of kindling; doses up to 100 mg/kg were tested for anti-seizure efficacy.[7][8] |
| Wistar Rat | Sensorimotor Gating (Prepulse Inhibition - PPI) | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Dose-dependently disrupted PPI.[9] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Fear Conditioning | Intraperitoneal (i.p.) | 10 mg/kg | Reduced conditioned fear.[10] |
| Long-Evans Rat | Schizophrenia Model (MK-801 induced) | Not specified in abstract | 2.5 - 10 mg/kg | 5.0 mg/kg blocked MK-801 induced hyperlocomotion.[11] |
Table 2: this compound Dosage in Mouse Models
| Rodent Model | Application | Administration Route | Key Findings |
| Mouse | Acute and Inflammatory Pain (Formalin Model) | Oral | Decreased licking response in both acute and inflammatory phases.[6][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of this compound in a Rat Model of Inflammatory Pain (CFA Model)
Objective: To assess the anti-allodynic effects of this compound in rats with CFA-induced paw inflammation.
Materials:
-
Male or female Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle solution (e.g., 0.5% w/v carboxymethylcellulose in saline)[1]
-
Syringes and needles for injection (subplantar and intraperitoneal)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induction of Inflammation:
-
Anesthetize the rats according to approved institutional protocols.
-
Inject a subplantar dose of CFA into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.
-
-
Post-Induction Period:
-
Allow the inflammation and mechanical allodynia to develop over a period of 72 hours.[1]
-
-
Drug Administration:
-
Behavioral Testing (Mechanical Allodynia):
-
At various time points post-Z944 administration (e.g., 20, 40, 60, 80, 100, 120, and 140 minutes), assess the paw withdrawal threshold using von Frey filaments.[4]
-
Record the force at which the rat withdraws its paw in response to the filament application.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle-treated group to determine the effect of the compound on mechanical allodynia.
-
Protocol 2: Assessment of this compound in a Rat Model of Epilepsy (Amygdala Kindling)
Objective: To evaluate the anti-epileptogenic and anti-seizure effects of this compound in the amygdala kindling model.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus for electrode implantation
-
Stimulating and recording electrodes
-
Electrical stimulator
-
This compound
-
Vehicle solution (e.g., 10% DMSO/90% Na+-CMC)[7]
-
Syringes and needles for i.p. injection
Procedure:
-
Electrode Implantation:
-
Kindling Procedure (Progression Study):
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to each kindling stimulation.[7]
-
Deliver a brief electrical stimulation to the amygdala once daily.
-
Observe and score the behavioral seizure severity (e.g., using Racine's scale).
-
Continue daily stimulations until animals in the control group reach a fully kindled state (e.g., experiencing Class V seizures).[7]
-
-
Anti-Seizure Testing (in Fully Kindled Rats):
-
Data Analysis:
-
For the progression study, compare the number of stimulations required to reach different seizure stages between the this compound and vehicle groups.[7]
-
For the anti-seizure study, compare the seizure severity and duration across the different this compound dose groups and the vehicle group.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.
Caption: Experimental workflow for evaluating this compound in the CFA model of inflammatory pain.
Caption: Workflow for assessing the anti-epileptogenic effects of this compound in the amygdala kindling model.
References
- 1. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The T-type calcium channel antagonist this compound disrupts prepulse inhibition in both epileptic and non-epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aurorabiomed.com [aurorabiomed.com]
Application Notes and Protocols for the Amygdala Kindling Model Using Z944
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amygdala kindling model is a widely utilized preclinical tool for studying the progressive development of seizures and epileptogenesis, particularly relevant to temporal lobe epilepsy (TLE), the most common form of drug-resistant epilepsy in adults.[1][2][3][4] This model involves repeated sub-convulsive electrical stimulation of the amygdala, which gradually leads to the development of full-blown limbic and secondarily generalized seizures.[3][4] The T-type calcium channel antagonist, Z944, has emerged as a promising therapeutic agent. It has been shown to delay the progression of seizures in the amygdala kindling model, suggesting a potential disease-modifying effect on the development of epilepsy.[1][2][5]
These application notes provide a detailed protocol for utilizing the amygdala kindling model in rats to investigate the effects of this compound. The protocol covers surgical procedures, kindling stimulation, drug administration, and behavioral and electrographic seizure assessment.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[5][6] These low-voltage activated calcium channels are implicated in neuronal excitability and have been linked to the pathophysiology of epilepsy.[6][7] By blocking T-type calcium channels, this compound is thought to reduce neuronal hyperexcitability, thereby interfering with the epileptogenic processes that underlie the development of seizures in the kindling model.[5][7] Studies have shown that this compound can prevent the development of TLE in animal models and may also alleviate associated comorbidities such as depression and memory problems.[7]
Experimental Protocols
I. Surgical Implantation of Electrodes
A critical first step is the stereotaxic implantation of a bipolar stimulating and recording electrode into the basolateral amygdala of the rat.
Materials:
-
Adult male Wistar rats (9-10 weeks old)
-
Anesthesia (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Bipolar stainless-steel electrode
-
Dental cement
-
Surgical tools
-
Analgesics (e.g., Carprofen)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target coordinates for the basolateral amygdala.
-
Slowly lower the bipolar electrode to the desired coordinates.
-
Secure the electrode to the skull using dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for 7-10 days.
II. Determination of Afterdischarge Threshold (ADT)
The ADT is the minimum current intensity required to elicit an afterdischarge (electrographic seizure activity) in the amygdala.
Procedure:
-
Place the recovered rat in a recording chamber.
-
Connect the implanted electrode to a stimulator and recording system.
-
Deliver a 1-second train of 60 Hz, 1 ms biphasic square-wave pulses, starting at a low current (e.g., 20 µA).
-
Observe the electroencephalogram (EEG) for afterdischarge activity.
-
If no afterdischarge is observed, increase the current intensity in small increments (e.g., 20 µA) and repeat the stimulation every 5 minutes until an afterdischarge is elicited.
-
The lowest current intensity that evokes an afterdischarge of at least 3 seconds is defined as the ADT.
III. Amygdala Kindling Procedure
This phase involves the daily electrical stimulation of the amygdala to induce the progressive development of seizures.
Procedure:
-
Deliver a 2-second train of 60 Hz biphasic square-wave pulses at the ADT intensity once or twice daily.[8]
-
Record the behavioral seizure response immediately following each stimulation using the Racine scale (see Table 1).[9][10]
-
Simultaneously record the EEG to determine the afterdischarge duration (ADD), which is the total time of epileptiform spike activity following the stimulus.[11]
-
Continue daily stimulations until the animal reaches a predetermined endpoint, such as a fully kindled state (e.g., three consecutive Class V seizures).[5][8]
IV. Administration of this compound
To assess the effect of this compound on kindling development, the drug is administered prior to each kindling stimulation.
Study Groups:
-
This compound Group: Receives this compound (e.g., 30 mg/kg, intraperitoneally).[1][5]
-
Vehicle Group: Receives the vehicle solution used to dissolve this compound.[1][5]
-
Positive Control Group (Optional): Can include a known anti-epileptic drug like Ethosuximide (ETX, e.g., 100 mg/kg).[1][5]
Procedure:
-
Administer the assigned treatment (this compound, vehicle, or positive control) 30 minutes prior to each kindling stimulation.[1]
-
Proceed with the kindling stimulation as described in Protocol III.
-
Record seizure class and afterdischarge duration for each animal after every stimulation.[1]
Data Presentation
Seizure Severity Scoring
The behavioral manifestation of seizures is quantified using the Racine scale.
Table 1: Racine Scale for Seizure Classification [9][10][12]
| Seizure Class | Behavioral Manifestations |
| I | Mouth and facial movements |
| II | Head nodding |
| III | Forelimb clonus |
| IV | Rearing with bilateral forelimb clonus |
| V | Rearing and falling (loss of postural control) |
Efficacy of this compound in Delaying Kindling Progression
The primary outcome measure for the efficacy of this compound is the number of electrical stimulations required to reach each stage of seizure severity.
Table 2: Effect of this compound on the Progression of Amygdala Kindling [2][5]
| Treatment Group | Number of Stimulations to Reach Class III Seizure | Number of Stimulations to Reach Class IV Seizure | Number of Stimulations to Reach Class V Seizure |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ethosuximide (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance is typically determined by comparing the this compound group to the vehicle group.
A study by Casillas-Espinosa et al. (2015) demonstrated that animals treated with this compound required a significantly greater number of stimulations to reach Class III, IV, and V seizures compared to vehicle-treated animals.[2][5]
Effects of this compound on Seizure Duration in Fully Kindled Rats
To assess the anti-seizure effects of this compound on established seizures, the drug can be administered to fully kindled rats.
Table 3: Effect of this compound on Seizure Duration in Fully Kindled Rats [5][13]
| Treatment Group | Primary Afterdischarge Duration (s) | Total Seizure Duration (s) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound (5, 10, 30, 100 mg/kg) | Mean ± SEM | Mean ± SEM |
| Carbamazepine (30 mg/kg) | Mean ± SEM | Mean ± SEM |
Note: Research indicates that this compound does not significantly affect the duration of the primary afterdischarge or the total seizure duration in fully kindled rats, suggesting it is not effective at suppressing established seizures.[2][5][13] In contrast, a classic anti-epileptic drug like Carbamazepine can reduce the seizure class in fully kindled animals.[13]
Visualizations
References
- 1. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 4. psychogenics.com [psychogenics.com]
- 5. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. monash.edu [monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Inter- and intraobserver agreement of seizure behavior scoring in the amygdala kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of Z944 in Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are a well-established animal model for studying childhood absence epilepsy (CAE). These rats exhibit spontaneous spike-and-wave discharges (SWDs) on electroencephalograms (EEGs), which are characteristic of absence seizures. A key pathological feature in GAERS is a gain-of-function mutation in the Cav3.2 T-type calcium channel gene, leading to aberrant neuronal excitability within the thalamocortical circuitry.[1][2][3][4] Z944 is a potent and selective T-type calcium channel blocker that has been investigated for its therapeutic potential in mitigating absence seizures and associated behavioral comorbidities in GAERS.[5][6] These application notes provide detailed protocols for utilizing this compound in GAERS, summarizing key quantitative data and visualizing relevant pathways and workflows.
I. Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various parameters in GAERS.
Table 1: Effect of this compound on Absence Seizures in GAERS
| Dosage (mg/kg, i.p.) | Seizure Suppression (%) | Reference |
| 10 | 85-90 | [5][6] |
Table 2: Behavioral Effects of this compound in GAERS
| Experiment | Dosage (mg/kg, i.p.) | Key Findings in GAERS | Reference |
| Fear Conditioning | 10 | Increased freezing on the day of administration; long-term decrease in freezing during extinction.[1] | [1] |
| Social Behavior | 5 | Reduced introductory and aggressive behaviors.[2] Normalized sociability in female GAERS.[7] | [2][7] |
| Anxiety-Like Behavior (Open Field & Elevated Plus Maze) | 5 | Increased anxiety-like behaviors.[2] | [2] |
| Crossmodal and Visual Recognition Memory | 1, 3, 10 | Dose-dependently reversed recognition memory deficits, with the highest dose (10 mg/kg) showing significant improvement.[3] | [3] |
| Prepulse Inhibition (PPI) | Not specified in GAERS | Dose-dependently disrupted PPI in Wistar and GAERS strains.[8] | [8] |
| Locomotor Activity | 5, 10 | Dose-dependent decreases in locomotor activity.[7][9] | [7][9] |
Table 3: Electrophysiological Effects of this compound in GAERS Thalamic Neurons
| Parameter | This compound Concentration | Effect | Reference |
| T-type Ca2+ currents in nRT neurons | IC50: 110 nM | Potent and complete inhibition. | [10] |
| Burst Firing in nRT neurons | Not specified | Eliminated burst firing by abolishing low-threshold spiking. | [10] |
II. Experimental Protocols
A. Protocol for Evaluation of Anti-Seizure Efficacy of this compound in GAERS using EEG
This protocol outlines the procedure for recording and analyzing EEG data to assess the effect of this compound on absence seizures in GAERS.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.9% NaCl)
-
GAERS (adult males are commonly used)
-
EEG recording system with telemetry or tethered setup
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for electrode implantation
-
Skull screws and dental cement
-
Data acquisition and analysis software (e.g., NeuroScore)
2. Methods:
-
Electrode Implantation Surgery:
-
Anesthetize the rat using isoflurane (e.g., 5% for induction, 2.5% for maintenance).[11]
-
Secure the rat in a stereotaxic frame.[11]
-
Expose the skull and clean the surface.
-
Drill small holes for the placement of EEG screw electrodes over the parietal cortex.[12] Additional reference electrodes can be placed over the cerebellum.
-
Implant the electrodes and secure them with dental acrylic.[12] For telemetric recordings, place the transmitter subcutaneously.[12]
-
Allow the animals to recover for at least one week post-surgery.
-
-
EEG Recording and Drug Administration:
-
Habituate the animals to the recording chambers.
-
Record baseline EEG for a set period (e.g., 24 hours) to determine the spontaneous seizure frequency for each animal.[13]
-
Prepare this compound solution at the desired concentration (e.g., 10 mg/kg).
-
Administer this compound via intraperitoneal (i.p.) injection. A crossover design where each animal receives both vehicle and this compound on different days is recommended.[13]
-
Record EEG continuously for a defined period post-injection (e.g., 90 minutes to 24 hours).[13]
-
-
Data Analysis:
-
Use seizure detection software to identify spike-and-wave discharges (SWDs). Typical characteristics in GAERS are a frequency of 7-12 Hz and an amplitude of 300-1000 µV.[12]
-
Manually verify the detected seizures.
-
Quantify seizure parameters such as the total time spent in seizure, the number of seizures per hour, and the average duration of seizures.[13]
-
Compare the seizure parameters before and after this compound administration and against the vehicle control.
-
B. Protocol for Assessing the Effect of this compound on Social Behavior in GAERS
This protocol describes the use of a three-chamber social interaction test to evaluate the impact of this compound on sociability.
1. Materials:
-
This compound
-
Vehicle
-
GAERS and non-epileptic control (NEC) rats
-
Three-chamber social interaction apparatus
-
Stranger rat of the same sex
2. Methods:
-
Habituation:
-
Handle the rats for several days before the experiment.
-
On the test day, allow the subject rat to habituate to the empty three-chamber apparatus for a set period (e.g., 10 minutes).
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the subject rat.[7] Allow for a pre-treatment period (e.g., 30 minutes).
-
-
Sociability Testing:
-
Place a stranger rat in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.
-
Place the subject rat in the central chamber and allow it to explore all three chambers for a defined period (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Data Analysis:
-
Calculate a sociability index (e.g., time spent in the chamber with the stranger rat minus the time spent in the chamber with the empty cage).
-
Compare the sociability index between this compound-treated and vehicle-treated groups for both GAERS and NEC rats.
-
C. Protocol for Fear Conditioning and Extinction in GAERS
This protocol details the procedure for assessing the effect of this compound on fear learning and memory.
1. Materials:
-
This compound
-
Vehicle
-
GAERS and NEC rats
-
Fear conditioning chamber with a grid floor for footshock delivery, a speaker for auditory cues, and a camera for recording behavior.
2. Methods:
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 15 minutes prior to the acquisition phase.[1]
-
-
Acquisition (Day 1):
-
Place the rat in the conditioning chamber.
-
After an acclimation period, present a conditioned stimulus (CS), such as an auditory tone, followed by an unconditioned stimulus (US), a mild footshock.
-
Repeat the CS-US pairings several times.
-
-
Extinction (Day 2 and 3):
-
Place the rat back into the same chamber.
-
Present the CS repeatedly without the US.
-
Record the freezing behavior of the rat, which is a measure of fear.
-
-
Data Analysis:
-
Quantify the percentage of time the rat spends freezing during the presentation of the CS in both the acquisition and extinction phases.
-
Compare the freezing levels between the this compound-treated and vehicle-treated groups.
-
III. Visualizations
A. Signaling Pathway
Caption: this compound mechanism in the thalamocortical circuit.
B. Experimental Workflow
References
- 1. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The T-type calcium channel antagonist, this compound, alters social behavior in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The T-type calcium channel antagonist this compound rescues impairments in crossmodal and visual recognition memory in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 7. Sociability impairments in Genetic Absence Epilepsy Rats from Strasbourg: Reversal by the T-type calcium channel antagonist this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 8. The T-type calcium channel antagonist this compound disrupts prepulse inhibition in both epileptic and non-epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Telemetric EEG and the Rat: A Guide For Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording with Z944
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Z944, a potent and selective T-type calcium channel antagonist, in electrophysiological studies. The information is intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding the role of T-type calcium channels in various physiological and pathophysiological processes.
Introduction to this compound
This compound is a state-dependent, piperidine-based small molecule that potently blocks all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) with nanomolar affinity.[1] It exhibits high selectivity for T-type channels over other voltage-gated ion channels, making it a valuable pharmacological tool for dissecting the specific contributions of these channels to neuronal excitability, synaptic transmission, and cellular signaling.[1] T-type calcium channels are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns, particularly burst firing, and are implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and sleep disturbances.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound on T-type calcium channels.
Table 1: Inhibitory Potency of this compound on Human T-type Calcium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference |
| hCaV3.1 | 50 | |
| hCaV3.2 | 160 | |
| hCaV3.3 | 110 |
Table 2: Effects of this compound on T-type Calcium Current Properties
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| Peak Current Amplitude | Significant reduction (40-50% inhibition) | 2 µM | Lamina I spinal neurons | [1] |
| Current Reduction (at -50 mV) | ~45% | 2 µM | Lamina I spinal neurons | [1] |
| High-Voltage Activated Ca2+ Current (at 0 mV) | No significant effect | 2 µM | Lamina I spinal neurons | [1] |
Table 3: Effects of this compound on Neuronal Excitability
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| Action Potential Firing Rate | Attenuated in over 50% of neurons | Not specified | Laminae I/II spinal neurons | [4] |
| Action Potential Afterdepolarization | Visible reduction | 2 µM | Lamina I spinal neurons | [1] |
| Burst Firing | Completely abolished | 1 µM | Thalamic reticular nucleus neurons | [5] |
| Low-Threshold Spiking | Eliminated | 1 µM | Thalamic reticular nucleus neurons | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods from the literature and can be adapted for specific experimental needs.
Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents in Spinal Cord Slices
This protocol is adapted from Harding et al. (2021) and is suitable for characterizing the effects of this compound on T-type calcium currents in neurons within acute tissue slices.[1]
1. Slice Preparation:
- Anesthetize an adult rat according to approved institutional animal care protocols.
- Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).
- Rapidly dissect the spinal cord and prepare parasagittal slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated slicing solution.
- Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Solutions:
- Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
- Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
- To isolate calcium currents, add tetrodotoxin (TTX, e.g., 0.5 µM) to the recording aCSF to block voltage-gated sodium channels and a potassium channel blocker like tetraethylammonium (TEA, e.g., 20 mM) can also be included.
3. Recording Procedure:
- Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated recording aCSF.
- Visualize lamina I/II neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the removal of T-type channel inactivation.
4. Voltage Protocol and Data Acquisition:
- To elicit T-type currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) from a holding potential of -90 mV.
- Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.
- After obtaining a stable baseline recording, perfuse the slice with this compound at the desired concentration (e.g., 1 µM) for 5-10 minutes and repeat the voltage protocol.
- A vehicle control (e.g., DMSO) should be performed in a separate set of experiments.
5. Data Analysis:
- Measure the peak inward current at each voltage step before and after this compound application.
- Construct current-voltage (I-V) relationships to visualize the voltage-dependence of the current.
- Calculate the percentage of current inhibition at the peak of the I-V curve.
Protocol 2: Current-Clamp Recording of Neuronal Firing Properties
This protocol is designed to assess the impact of this compound on the firing patterns of neurons, such as tonic and burst firing.
1. Slice and Cell Preparation:
- Prepare acute brain slices (e.g., from the thalamus) or cultured neurons as described in Protocol 1 or other standard procedures.
2. Solutions:
- Recording aCSF: Same as in Protocol 1.
- Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.
3. Recording Procedure:
- Establish a whole-cell current-clamp configuration.
- Measure the resting membrane potential of the neuron.
- Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to characterize the neuron's firing properties.
- To specifically investigate burst firing, first hyperpolarize the neuron (e.g., to -80 mV) to deinactivate T-type channels, and then apply a depolarizing current step.
4. This compound Application and Data Acquisition:
- After characterizing the baseline firing patterns, perfuse the slice with this compound at the desired concentration.
- Repeat the current injection protocol to assess the effects of this compound on firing frequency, action potential threshold, afterhyperpolarization, and burst parameters (e.g., number of spikes per burst, inter-spike interval).
5. Data Analysis:
- Quantify the number of action potentials elicited by each depolarizing current step before and after this compound application.
- Analyze changes in action potential waveform characteristics.
- For burst firing neurons, quantify the changes in burst duration and the number of spikes within a burst.
Mandatory Visualizations
Signaling Pathways
Calcium influx through T-type channels can initiate a cascade of intracellular signaling events that modulate neuronal function and gene expression. The following diagram illustrates a key downstream signaling pathway involving Calmodulin (CaM) and Calmodulin-dependent protein kinase II (CaMKII), which can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[6][7]
References
- 1. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channels and thalamocortical rhythms in sleep: a perspective from studies of T-type calcium channel knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A T-type channel-calmodulin complex triggers αCaMKII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CREB: a Ca(2+)-regulated transcription factor phosphorylated by calmodulin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Z944 Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z944 is a potent, selective, and orally bioavailable T-type calcium channel blocker that has demonstrated significant analgesic effects in a variety of preclinical pain models. T-type calcium channels, particularly the Cav3.2 subtype, are key regulators of neuronal excitability and have been implicated in the transmission of pain signals.[1][2][3][4][5] By blocking these channels, this compound effectively reduces the hyperexcitability of neurons involved in pain pathways, leading to a reduction in pain-related behaviors. These application notes provide detailed protocols for assessing the efficacy of this compound in rodent models of inflammatory and neuropathic pain.
Mechanism of Action: T-Type Calcium Channel Blockade in Pain Signaling
T-type calcium channels are low-voltage activated channels that contribute to the generation of action potentials and neurotransmitter release in nociceptive neurons.[1][2][4] In chronic pain states, the expression and activity of these channels, particularly Cav3.2, are often upregulated in peripheral sensory neurons and the spinal cord. This increased activity leads to neuronal hyperexcitability and contributes to the central sensitization associated with persistent pain.[4] this compound selectively inhibits T-type calcium channels, thereby dampening neuronal excitability and reducing the transmission of pain signals.[6]
Caption: T-Type Calcium Channel Signaling in Pain.
Experimental Workflow for Preclinical Pain Assessment
A standardized workflow is crucial for obtaining reliable and reproducible data in preclinical pain studies. The following diagram outlines a general workflow for assessing the efficacy of a test compound like this compound.
Caption: Preclinical Pain Study Workflow.
Behavioral Assays for this compound Efficacy
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain conditions.
Protocol:
-
Animals: Adult male or female Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Acclimate animals to the testing environment for at least 2-3 days before the experiment.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds (mechanical) and latencies (thermal) for both hind paws.
-
CFA Induction: Inject 100-150 µL of CFA (1 mg/mL Mycobacterium tuberculosis suspended in an oil/saline emulsion) into the plantar surface of one hind paw.
-
Pain Phenotype Development: Allow 24-72 hours for the development of inflammation and pain hypersensitivity.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-drug administration (e.g., 30, 60, 120, 240 minutes).
Quantitative Data Summary: this compound in the CFA Model
| Dose of this compound | Route | Time Post-Dose | % Reversal of Mechanical Allodynia | Reference |
| 1 mg/kg | i.p. | 80 min | Not specified | [6] |
| 3 mg/kg | i.p. | 80 min | Not specified | [6] |
| 10 mg/kg | i.p. | 80 min | Significant reversal | [6][7] |
| 30 mg/kg | p.o. | Not specified | Superior to Naproxen | [8] |
Note: "Not specified" indicates that the exact percentage of reversal was not provided in the search results, although a dose-dependent effect was observed.
Formalin Test for Acute and Inflammatory Pain
The formalin test is a model of tonic chemical pain that produces a biphasic behavioral response. The early phase (0-5 min) represents acute nociceptive pain, while the late phase (15-60 min) reflects inflammatory pain mechanisms and central sensitization.
Protocol:
-
Animals: Adult male or female Sprague-Dawley rats or Swiss Webster mice.
-
Acclimation: Place animals in observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle prior to formalin injection (e.g., 30 minutes before).
-
Formalin Injection: Inject 20-50 µL of 1-5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw for up to 60 minutes. The observation period is typically divided into 5-minute intervals.
-
Data Analysis: Analyze the data for the early phase (0-5 min) and the late phase (15-60 min) separately.
Quantitative Data Summary: this compound in the Formalin Test
| Dose of this compound | Route | Pain Phase | Effect | Reference |
| 60 mg/kg | i.p. | Inflammatory (Late) | Decreased flinching in rats | [8] |
| Not specified | Not specified | Acute and Inflammatory | Decreased licking in mice | [8] |
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms such as mechanical allodynia and thermal hyperalgesia resulting from nerve damage.
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgery: Under anesthesia, expose the sciatic nerve of one leg and place 4 loose chromic gut ligatures around it.
-
Recovery: Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to develop.
-
Baseline Measurement: Measure baseline mechanical and thermal thresholds of the injured and contralateral paws.
-
Drug Administration: Administer this compound or vehicle.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-drug administration.
Quantitative Data Summary: this compound in Neuropathic Pain Models
| Pain Model | Dose of this compound | Route | Effect | Reference |
| CCI | Not specified | Systemic | Alleviated behavioral measures of chronic neuropathic pain | [6] |
| Not specified | Not specified | Systemic | Restored cortical synchrony and thalamocortical connectivity | [8] |
| Capsaicin-irritated skin (human) | 20, 40, 80 mg | Oral | Reduced peak-to-peak amplitudes of laser-evoked potentials and subjective VAS pain scores | [8] |
| UV-irritated skin (human) | 20, 40, 80 mg | Oral | Reduced peak-to-peak amplitudes of laser-evoked potentials and trended towards significance in reducing subjective VAS pain scores | [8] |
Methodologies for Key Experiments
a. Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed using von Frey filaments.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-30 minutes.
-
Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.
b. Assessment of Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is measured using a radiant heat source.
Procedure:
-
Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and measure the time it takes for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
Conclusion
This compound has consistently demonstrated efficacy in reducing pain-related behaviors in rodent models of inflammatory and neuropathic pain. The protocols outlined in these application notes provide a framework for robustly evaluating the analgesic potential of this compound and other T-type calcium channel blockers. The quantitative data summarized herein highlights the dose-dependent effects of this compound and supports its further development as a novel analgesic. For optimal results, it is critical to adhere to standardized procedures and ensure proper animal handling and welfare throughout the experiments.
References
- 1. confex-recordings.s3.amazonaws.com [confex-recordings.s3.amazonaws.com]
- 2. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of peripheral T-type calcium channels in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aurorabiomed.com [aurorabiomed.com]
Z944: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Z944, a selective T-type calcium channel antagonist, and protocols for its preparation and administration in animal studies. This compound is a valuable tool for investigating the role of T-type calcium channels in various physiological and pathological processes, including pain, epilepsy, and other neurological disorders.
This compound Solubility
This compound is a lipophilic compound with limited aqueous solubility.[1] Quantitative solubility data in common laboratory solvents is crucial for the preparation of stock solutions and dosing formulations. The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (130.24 mM) | Warming to 50°C and ultrasonication can aid dissolution. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 19 mg/mL[1] | |
| Chloroform | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble[1] |
Vehicle Selection and Formulation for Animal Studies
The choice of vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in in vivo experiments. Based on published preclinical studies, the following vehicles and preparation methods are recommended for intraperitoneal and oral administration.
Intraperitoneal (i.p.) Administration
A common vehicle for i.p. injection of this compound is a suspension of Dimethyl Sulfoxide (DMSO) in a sodium carboxymethylcellulose (Na-CMC) solution.
Protocol for Preparing this compound for Intraperitoneal Injection:
This protocol is adapted from studies investigating the effects of this compound in rat models of pain and epilepsy.[2][3][4][5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile saline or water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 0.5% Na-CMC solution: Dissolve 0.5 g of Na-CMC in 100 mL of sterile saline or water. Stir until fully dissolved. This may take some time.
-
Prepare a this compound stock solution in DMSO:
-
For a final dose of 10 mg/kg, prepare a 100 mg/mL stock solution of this compound in DMSO.[4]
-
For a final dose of 3 mg/kg, prepare a 30 mg/mL stock solution of this compound in DMSO.[4]
-
For a final dose of 1 mg/kg, prepare a 10 mg/mL stock solution of this compound in DMSO.[4]
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Prepare the final dosing suspension:
-
On the day of injection, add 1 part of the this compound/DMSO stock solution to 9 parts of the 0.5% Na-CMC solution.[4] For example, to prepare 1 mL of the final suspension, add 100 µL of the this compound/DMSO stock to 900 µL of the 0.5% Na-CMC solution.
-
Vortex the mixture thoroughly to create a uniform suspension.
-
-
Vehicle Control: For the vehicle control group, prepare a solution of 10% DMSO in 0.5% Na-CMC (1 part DMSO to 9 parts 0.5% Na-CMC solution).[4]
-
Administration: Administer the suspension to the animals via intraperitoneal injection at the desired dose volume (e.g., 5 mL/kg).[2][3]
Oral Administration (Oral Gavage)
For oral administration, a homogeneous suspension of this compound in sodium carboxymethylcellulose (CMC-Na) is a suitable formulation.[1]
Protocol for Preparing this compound for Oral Gavage:
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC-Na) solution (e.g., 0.5% w/v in water)
-
Sterile tubes
-
Vortex mixer
-
Homogenizer or sonicator
Procedure:
-
Prepare the CMC-Na vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration. A concentration of at least 5 mg/mL is achievable.[1]
-
Add the this compound powder to the CMC-Na solution.
-
Vortex thoroughly and use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
-
Vehicle Control: Use the 0.5% CMC-Na solution as the vehicle control.
-
Administration: Administer the suspension to the animals using a gavage needle appropriate for the animal's size.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of T-type calcium channels, with activity against CaV3.1, CaV3.2, and CaV3.3 isoforms.[6] These low-voltage activated calcium channels play a crucial role in regulating neuronal excitability, particularly in generating rhythmic burst firing in neurons.[7] By blocking these channels, this compound reduces calcium influx into neurons, thereby dampening neuronal hyperexcitability. This mechanism is thought to underlie its analgesic and anti-seizure effects.[8] The downstream signaling effects of T-type channel blockade can involve the modulation of calcium-dependent processes, including the activity of certain potassium channels like the small-conductance calcium-activated potassium (SK) channels.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 3. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Intraperitoneal Injection of Z944
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z944, also known as ulixacaltamide, is a potent and selective T-type calcium channel antagonist.[1][2][3] It blocks all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) with high affinity, exhibiting IC50 values in the nanomolar range.[1][2] Due to its ability to modulate neuronal excitability, this compound has been investigated in preclinical models for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy and chronic pain.[4][5][6][7] This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of this compound in a research setting.
Mechanism of Action
This compound exerts its effects by selectively blocking T-type calcium channels.[1] These low-voltage activated calcium channels are crucial in regulating neuronal firing patterns, particularly burst firing in thalamic neurons, which is implicated in conditions like absence seizures.[1] By inhibiting these channels, this compound can reduce neuronal hyperexcitability.[4][6] Preclinical studies have demonstrated its efficacy in reducing seizure activity and alleviating pain hypersensitivity.[4][5][6][7] this compound is known to be central nervous system (CNS) penetrant and highly bioavailable following systemic administration.[4]
Quantitative Data Summary
| Parameter | Value | Species/Assay | Reference |
| IC50 (hCaV3.1) | 50 nM | Human recombinant | [1][2] |
| IC50 (hCaV3.2) | 160 nM | Human recombinant | [1][8] |
| IC50 (hCaV3.3) | 110 nM | Human recombinant | [8] |
| Effective IP Dose (Pain) | 1 - 10 mg/kg | Rat (CFA model) | [4][6] |
| Effective IP Dose (Epilepsy) | 5 - 100 mg/kg | Rat (Amygdala kindling) | [7][9] |
| Effective IP Dose (Fear Conditioning) | 10 mg/kg | Rat (GAERS) | [10] |
| Solubility (DMSO) | 13 - 50 mg/mL | In vitro | [8][11] |
| Solubility (Ethanol) | ~19-38 mg/mL | In vitro | [2][8] |
| Solubility (Water) | Insoluble | In vitro | [8] |
| Molecular Weight | 383.89 g/mol | [2][3] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Carboxymethylcellulose (CMC), sodium salt
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[12]
-
Vortex mixer
-
Sonicator (optional, but recommended for enhancing solubility)[11]
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is based on methods described in peer-reviewed literature.[4]
-
Prepare the Vehicle Solution:
-
Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution by dissolving 0.5 g of CMC in 100 mL of sterile saline or PBS.
-
Stir or agitate until the CMC is fully dissolved. This may take some time and gentle heating can aid dissolution.
-
Ensure the final solution is sterile.
-
-
Prepare the this compound Stock Solution:
-
Due to its poor water solubility, this compound should first be dissolved in DMSO to create a concentrated stock solution.[4]
-
For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
-
Vortex and/or sonicate the solution to ensure this compound is completely dissolved.[8][11]
-
-
Prepare the Final Dosing Solution:
-
The final dosing solution is a suspension of the this compound/DMSO stock in the CMC vehicle. A common ratio is 1 part this compound stock to 9 parts CMC solution.[4]
-
For example, to prepare 1 mL of a final dosing solution for a 10 mg/kg dose in a 250g rat (requiring 2.5 mg), you would need 0.25 mL of the 10 mg/mL this compound stock solution. This would be mixed with 2.25 mL of the 0.5% CMC solution.
-
The final concentration of DMSO in the injected solution should be kept low (ideally below 10%) to minimize potential toxicity.
-
Vortex the final suspension thoroughly before each injection to ensure a homogenous mixture.
-
-
Vehicle Control:
-
The vehicle control solution should be prepared in the same manner, containing the same final concentration of DMSO and CMC as the drug solution, but without this compound.[4]
-
Intraperitoneal Injection Procedure (Rat Model)
This procedure should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Restraint:
-
Properly restrain the rat. A two-person technique is often recommended, with one person holding the animal and the other performing the injection.[12] The animal should be held securely but without restricting its breathing.
-
-
Injection Site Identification:
-
Injection:
-
Use a sterile syringe with an appropriately sized needle (23-25 gauge for rats).[12]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Before injecting, gently aspirate to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound suspension. The maximum recommended injection volume for a rat is 10 mL/kg.[12]
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions, such as signs of pain, distress, or inflammation at the injection site.
-
Visualizations
Caption: Experimental workflow for this compound intraperitoneal injection.
Caption: Signaling pathway of this compound action.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Z 944 | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. This compound | C19H27ClFN3O2 | CID 44540045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Calcium Channel | TargetMol [targetmol.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Oral Administration of Z944 in Preclinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Z944, a potent and selective T-type calcium channel antagonist, when administered orally. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to further investigate the therapeutic potential of this compound.
Introduction
This compound is a novel small molecule that acts as a state-dependent antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). These channels play a crucial role in regulating neuronal excitability and have been implicated in the pathophysiology of various neurological and psychiatric disorders, including epilepsy and chronic pain.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in animal models of both inflammatory and neuropathic pain, as well as in a model of temporal lobe epilepsy.[4][5][6] Notably, this compound is orally bioavailable, exhibiting rapid absorption and dose-proportional pharmacokinetics, making it a promising candidate for clinical development.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving the oral administration of this compound.
Table 1: Pharmacokinetics of Orally Administered this compound in Rodents
| Parameter | Value | Species | Notes |
| Bioavailability | Orally bioavailable[1] | Rodent | Specific percentage not reported. Oral and systemic administration produce low micromolar concentrations in plasma.[7] |
| Absorption | Rapid absorption[1] | Rodent | - |
| Cmax | Data not available | Rodent | - |
| Tmax | Data not available | Rodent | - |
| AUC | Data not available | Rodent | - |
| Half-life | Supports once to twice daily dosing[1] | Rodent | Specific half-life values not reported. |
| Pharmacokinetics | Dose-proportional[1] | Rodent | - |
Note: Specific quantitative values for Cmax, Tmax, and AUC for oral administration in preclinical models were not available in the reviewed literature.
Table 2: Efficacy of Orally Administered this compound in a Preclinical Epilepsy Model
| Model | Species | Doses (Oral) | Key Findings |
| Amygdala Kindling Model of Temporal Lobe Epilepsy | Rat | 5, 10, 30, and 100 mg/kg | 30 mg/kg: Significantly delayed the progression to Class III, IV, and V seizures.[6] |
| 100 mg/kg: Induced sedation.[6] | |||
| 5 and 10 mg/kg: No significant adverse effects noted.[6] |
Table 3: Efficacy of Systemically Administered this compound in a Preclinical Inflammatory Pain Model
| Model | Species | Doses (Intraperitoneal) | Key Findings |
| Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain | Rat | 1, 3, and 10 mg/kg | Dose-dependently reversed mechanical allodynia.[2][7] |
Note: While the detailed study utilized intraperitoneal administration, this compound's oral bioavailability and similar plasma concentrations between oral and systemic routes suggest comparable efficacy with oral administration.[1][7]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by selectively blocking T-type calcium channels. In pathological conditions such as chronic pain and epilepsy, these channels contribute to neuronal hyperexcitability. By inhibiting the influx of calcium through these channels, this compound reduces neuronal burst firing and dampens excessive neuronal activity, thereby alleviating symptoms.
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. researchgate.net [researchgate.net]
- 3. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 7. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Experiments with Z944
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Z944, a potent and selective T-type calcium channel blocker, in calcium imaging experiments. Detailed protocols for both standalone calcium imaging and combined electrophysiology with two-photon calcium imaging are provided, along with data summaries and visual workflows to facilitate experimental design and execution.
Introduction to this compound
This compound is a highly selective, orally available antagonist of T-type calcium channels, demonstrating potent blockade of all three isoforms (CaV3.1, CaV3.2, and CaV3.3) with IC50 values in the nanomolar range.[1] T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability, including the generation of burst firing in neurons.[2][3] Dysregulation of T-type channel activity has been implicated in various neurological and psychiatric disorders, making them a key target for therapeutic intervention.[2][4] this compound has been investigated for its potential in treating conditions such as absence seizures, neuropathic pain, and epilepsy.[5][6]
In the context of cellular imaging, this compound is a valuable tool for investigating the contribution of T-type calcium channels to intracellular calcium dynamics. It has been shown to effectively reduce action potential-evoked calcium transients in neurons, providing a means to dissect the role of these channels in calcium signaling pathways.[4][7]
Mechanism of Action
This compound exerts its effects by directly binding to and blocking the pore of T-type calcium channels.[7] This blockade prevents the influx of calcium ions into the cell in response to membrane depolarization. By selectively inhibiting T-type channels, this compound allows researchers to isolate their contribution to overall calcium signaling from that of other voltage-gated calcium channels.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Monitoring intracellular nanomolar calcium using fluorescence lifetime imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Z944 Dose-Dependent Adverse Effects in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z944 in preclinical rat studies.
Frequently Asked Questions (FAQs)
Q1: What are the observed dose-dependent adverse effects of this compound in rats?
A1: this compound administration in rats has been associated with dose-dependent adverse effects, primarily related to the central nervous system. These include sedation, reduced movement, and subtle cognitive impairments. No mortality has been reported in the cited studies.
Q2: At what doses do these adverse effects become statistically significant?
A2: Statistically significant adverse effects, such as sedation and reduced movement, are prominently observed at a dose of 100 mg/kg.[1][2][3][4][5] Milder signs of sedation and slowed movement have been noted at 30 mg/kg, though these were not always statistically different from vehicle-treated animals.[4][5] Subtle impairments in paired associates learning have been reported at a dose of 10.0 mg/kg.[6][7] Doses of 5 and 10 mg/kg have been shown to have no observable adverse effects.[1][2][4][5]
Q3: What is the proposed mechanism for this compound-induced sedation?
A3: The sedative effects of this compound are likely mediated by its antagonism of T-type calcium channels, particularly the CaV3.1 isoform, which is abundantly expressed in the thalamus.[2][8][9] These channels play a crucial role in regulating neuronal excitability and thalamocortical oscillations that govern arousal and sleep states.[2][8][9] By blocking these channels, this compound is thought to decrease neuronal excitability in the thalamus, leading to a state of sedation.[2]
Troubleshooting Guide
Issue: Unexpected levels of sedation observed at lower doses of this compound.
Possible Cause 1: Animal Strain and/or Individual Variability.
-
Troubleshooting Step: Review the strain of rats being used and compare it to the strains cited in the literature (e.g., Sprague-Dawley, Wistar). Different rat strains can exhibit varying sensitivities to pharmacological agents. Consider performing a dose-response study in a small cohort of your specific rat strain to establish the sedative threshold.
Possible Cause 2: Vehicle Effects.
-
Troubleshooting Step: Ensure that the vehicle used to dissolve this compound is not contributing to the sedative effects. Run a vehicle-only control group and compare their behavior to a naive (untreated) control group.
Possible Cause 3: Drug Interaction.
-
Troubleshooting Step: If co-administering other compounds, investigate potential pharmacokinetic or pharmacodynamic interactions with this compound that could potentiate its sedative effects.
Issue: Difficulty in distinguishing between sedation and motor impairment.
Troubleshooting Step: Employ a battery of behavioral tests to differentiate between sedation and motor coordination deficits.
-
Open Field Test: Can be used to assess general locomotor activity. A sedated animal will show reduced movement, while an animal with motor impairment may show abnormal gait or ataxia.
-
Rotarod Test: This is a standard test for motor coordination. A specific deficit on the rotarod in the absence of profound general hypoactivity may suggest motor impairment over pure sedation.
-
Righting Reflex: A simple test where the animal is placed on its back. A delayed or absent righting reflex is a strong indicator of sedation.
Data Presentation
Table 1: Summary of Dose-Dependent Adverse Effects of this compound in Rats
| Dose (mg/kg) | Route of Administration | Adverse Effect | Animal Model | Source |
| 5 | Intraperitoneal (i.p.) | No adverse effects observed. | Amygdala Kindling Model | [1][2][4][5] |
| 10 | Intraperitoneal (i.p.) | No adverse effects observed. | Amygdala Kindling Model | [1][2][4][5] |
| 10.0 | Not specified | Subtle impairments on paired associates learning. | MK-801 Model of Acute Psychosis | [6][7] |
| 30 | Intraperitoneal (i.p.) | Mild sedation, slow movement (not statistically significant). | Amygdala Kindling Model | [4][5] |
| 100 | Intraperitoneal (i.p.) | Significant sedation and reduced movement around the cage. | Amygdala Kindling Model | [1][2][3][4][5] |
Experimental Protocols
Protocol 1: Assessment of Adverse Effects in the Amygdala Kindling Model
This protocol is adapted from studies investigating the anticonvulsant effects of this compound.[1][2][4][5]
1. Animals:
-
Adult male Wistar or Sprague-Dawley rats.
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
2. Drug Preparation and Administration:
-
This compound is dissolved in a vehicle such as 10% DMSO and 90% 0.5% sodium carboxymethyl cellulose.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 10, 30, 100 mg/kg).
3. Adverse Effect Scoring:
-
Observe the animals for signs of adverse effects at regular intervals (e.g., every 15 minutes for 90 minutes) post-injection.
-
Use a standardized scoring system. An example is provided below:
-
0: Normal, active.
-
1: Mild sedation, slow movement, but alert when startled.[2]
-
2: Sedate, reduced movement around the cage.
-
3: Profoundly sedate, minimal movement, loss of righting reflex.
-
4: Ataxia or other motor abnormalities.
-
4. Statistical Analysis:
-
Use non-parametric tests such as the Kruskal-Wallis test with Dunn's post-hoc test to compare adverse effect scores between different dose groups and the vehicle control.
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced sedation in rats.
Caption: Experimental workflow for assessing this compound adverse effects.
References
- 1. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of voltage-gated calcium channels in the mechanisms of anesthesia and perioperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting anesthetic sensitivities of T-type Ca2+ channels of reticular thalamic neurons and recombinant Cav3.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 6. Effects of the T-type calcium channel antagonist this compound on paired associates learning and locomotor activity in rats treated with the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thalamic T-Type Calcium Channels as Targets for Hypnotics and General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalamic T-Type Calcium Channels as Targets for Hypnotics and General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating sedation as a side effect of Z944
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z944 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to the sedative effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective T-type calcium channel antagonist.[1] It blocks the flow of calcium ions through low-voltage-activated T-type calcium channels, which are crucial for regulating neuronal excitability.[2][3] this compound shows high affinity for all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[4] This mechanism of action makes it a subject of investigation for treating neurological disorders such as epilepsy and chronic pain.[4][5]
Q2: Is sedation a known side effect of this compound?
Yes, sedation is a known dose-dependent side effect of this compound. Preclinical studies in rodent models have demonstrated that sedation becomes more pronounced at higher doses.[6]
Q3: At what doses of this compound are sedative effects typically observed in preclinical models?
In rat models, mild signs of sedation, such as slow movement, were observed at a dose of 30 mg/kg. Significant sedation, characterized by reduced movement around the cage, was statistically significant at a dose of 100 mg/kg.[6] Conversely, studies investigating the analgesic effects of this compound reported no significant sedation or motor abnormalities at doses of 1-10 mg/kg and even up to 30 mg/kg in some cases.
Q4: What is the proposed mechanism underlying this compound-induced sedation?
The sedative effects of this compound are believed to be linked to its primary mechanism of action: the blockade of T-type calcium channels within the central nervous system. These channels are highly expressed in thalamic neurons and play a critical role in regulating thalamocortical oscillations, which are involved in sleep and arousal states.[7][8] By inhibiting T-type calcium channels, this compound can modulate neuronal firing patterns in the thalamus, leading to a state resembling sleep or sedation.[7]
Troubleshooting Guide: Mitigating Sedation in Experiments
Problem: I am observing significant sedation in my animal models, which is interfering with the primary endpoints of my experiment.
Solution:
If sedation is a confounding factor in your experiments with this compound, consider the following strategies.
Dose Optimization
Sedation with this compound is dose-dependent. The first step in mitigating this side effect is to determine the lowest effective dose that achieves the desired therapeutic effect without causing significant sedation.
-
Recommendation: Conduct a dose-response study to identify the therapeutic window for your specific experimental model and endpoint. This will help in selecting a dose that maximizes efficacy while minimizing sedative effects.
Dose Titration
For longer-term studies, a gradual dose escalation may allow the animal's system to acclimate to the compound, potentially reducing the initial sedative effects.
-
Recommendation: Instead of administering the full target dose from the start, begin with a lower dose and gradually increase it over several days to the desired therapeutic level. While specific titration schedules for this compound to mitigate sedation have not been published, a general approach for CNS-active drugs is to start with 25-50% of the target dose and increase it every 2-3 days. Monitor for both efficacy and sedative side effects at each dose level.
Modifying the Dosing Regimen
The timing of this compound administration relative to behavioral testing can be critical.
-
Recommendation: If possible, schedule your behavioral assessments at a time point when the plasma concentration of this compound is expected to be in the therapeutic range but sedative effects may have subsided. This will depend on the pharmacokinetic profile of this compound in your specific animal model.
Co-administration of a Stimulant (Exploratory)
Disclaimer: This is an exploratory approach and should be undertaken with caution, as it may introduce confounding variables.
In some preclinical studies involving sedative compounds, a mild CNS stimulant like caffeine has been used to counteract sedation. The potential for drug-drug interactions with this compound is unknown and would need to be carefully evaluated.
-
Recommendation: If considering this approach, a thorough literature review and a pilot study to assess the interaction between this compound and the chosen stimulant are essential. This should be considered a last resort if other methods are unsuccessful.
Quantitative Data on this compound-Induced Sedation
The following table summarizes the dose-dependent sedative effects of this compound observed in preclinical studies.
| Dose (mg/kg, i.p. in rats) | Sedation Score (Mean ± SEM) | Observed Effects | Reference |
| 5 | No significant adverse effects | Normal movement | [6] |
| 10 | No significant adverse effects | Normal movement | [6] |
| 30 | 1 (slight sedation) | Slow movement, but alert when startled | [6] |
| 100 | 2.8 ± 0.59 | Sedate with reduced movement around the cage | [6] |
Sedation Scoring Scale for Rodents:
| Score | Description |
| 0 | No sedation, normal movement |
| 1 | Slight sedation, slow movement but alert when startled |
| 2 | Mildly sedated, struggles when restrained |
| 3 | Sedated animal that is not moving in cage, but does respond to provocation |
| 4 | Very sedate, catatonic and unable to stand when provoked |
Table adapted from Casillas-Espinosa et al., 2015.[6]
Experimental Protocols
Rotarod Test for Assessing Sedation and Motor Coordination
This protocol is designed to evaluate the effect of this compound on motor coordination and balance in rats, which can be indicative of sedation.
Materials:
-
Rotarod apparatus (e.g., AccuRotor EZ-Rod)
-
Sprague Dawley rats (male and female, evaluated in separate cohorts)
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Habituation and Training (Day 1):
-
Allow rats to acclimate to the testing room for at least 60 minutes before the first training trial.
-
Place each rat on the rotarod for three training trials.
-
Each trial consists of the rod accelerating from 0 to 17 RPM over 5 seconds, followed by a constant speed of 17 RPM for up to 40 seconds.[9]
-
A rest period of at least 5 minutes should be allowed between trials.
-
-
Baseline Testing (Day 2):
-
Conduct one baseline trial for each animal using the same parameters as the training trials.
-
The latency to fall off the rotating rod is recorded. Animals that remain on the rod for the full 40 seconds receive a score of 40.
-
Only animals that achieve a score of 40 seconds in the baseline trial should be included in the testing phase.
-
Balance the animals across treatment groups based on their body weight.
-
-
Drug Administration and Testing (Day 2):
-
Administer the appropriate dose of this compound or vehicle control to each animal. The experimenter should be blinded to the treatment groups.
-
At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the rotarod and record the latency to fall.
-
Perform multiple test trials at each time point with adequate rest periods in between.
-
Data Analysis:
-
Compare the mean latency to fall between the this compound-treated groups and the vehicle control group at each time point using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in the latency to fall in the this compound-treated groups is indicative of motor impairment and/or sedation.
Open Field Test for Assessing Locomotor Activity
This protocol measures general locomotor activity and exploratory behavior, which can be reduced by sedative compounds.
Materials:
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Open field arena (e.g., 100 cm x 100 cm for rats) with a defined central zone (e.g., 50 cm x 50 cm)
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Video recording and tracking software (e.g., EthoVision XT)
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Rodents (mice or rats)
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This compound solution and vehicle control
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Syringes and needles for administration
Procedure:
-
Acclimation:
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Bring the animals to the testing room in their home cages and allow them to acclimate for at least 30-60 minutes before testing.
-
-
Drug Administration:
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Administer the appropriate dose of this compound or vehicle control.
-
-
Test Procedure:
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At a predetermined time after drug administration, gently place the animal in the center of the open field arena.
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Immediately start the video recording and tracking software.
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Allow the animal to explore the arena freely for a set duration (typically 5-10 minutes).
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The experimenter should not be present in the testing room during the recording to avoid influencing the animal's behavior.
-
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Data Collection and Analysis:
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The tracking software will record various parameters, including:
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Total distance traveled
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Time spent in the center zone versus the peripheral zone
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Number of entries into the center zone
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Rearing frequency
-
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A significant decrease in the total distance traveled and rearing frequency in the this compound-treated groups compared to the vehicle control group can indicate sedation.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Experts Consensus Recommendations for the Management of Calcium Channel Blocker Poisoning in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. epilepsy.com [epilepsy.com]
- 4. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms and functional significance of inhibition of neuronal T-type calcium channels by isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Functional Significance of Inhibition of Neuronal T-Type Calcium Channels by Isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Technical Support Center: Optimizing Z944 Concentration for Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Z944 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective T-type calcium channel blocker.[1][2][3] Its primary mechanism of action is the inhibition of low-voltage-activated (LVA) calcium currents mediated by CaV3.1, CaV3.2, and CaV3.3 T-type calcium channel subtypes.[1][2] By blocking these channels, this compound can reduce neuronal burst firing and excitability.[4][5][6]
Q2: What are the recommended starting concentrations for this compound in in vitro electrophysiology experiments?
For initial experiments, a concentration range of 100 nM to 1 µM is recommended. The IC50 values for this compound against human CaV3.1, CaV3.2, and CaV3.3 channels are in the range of 50 to 160 nM.[1][2] A concentration of 2 µM has been shown to effectively reduce inward currents through LVA calcium channels in spinal cord lamina I neurons.[7]
Q3: How selective is this compound for T-type calcium channels?
This compound exhibits high selectivity for T-type calcium channels. It shows 50 to 600-fold greater selectivity for CaV3.x channels over other ion channels such as CaV1.2, hERG, and NaV1.5.[2] This selectivity minimizes off-target effects at concentrations effective for blocking T-type channels.
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound is effective in both in vitro and in vivo settings. It has been used in patch-clamp recordings from brain slices and cultured cells, as well as administered systemically in animal models of pain and epilepsy.[4][5][8][9]
Q5: What are the known dose-dependent adverse effects of this compound?
In animal models, high doses of this compound (e.g., 100 mg/kg) can lead to sedation and reduced movement.[10] However, at effective therapeutic doses for pain and seizure reduction (e.g., 1-30 mg/kg), significant sedation or motor abnormalities are generally not observed.[9][10]
Troubleshooting Guide
Issue 1: Incomplete or no block of T-type calcium currents.
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Possible Cause 1: Suboptimal this compound Concentration.
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Solution: Increase the concentration of this compound. While the IC50 is in the nanomolar range, complete channel block may require higher concentrations, up to 1-10 µM, depending on the experimental conditions and expression levels of T-type channels.[6]
-
-
Possible Cause 2: Incorrect Holding Potential.
-
Solution: T-type calcium channels are sensitive to the holding potential. To ensure channels are available to open from a closed state, a hyperpolarized holding potential (e.g., -90 mV to -110 mV) is crucial. This compound has an enhanced affinity for the inactivated state of the channel.[11]
-
-
Possible Cause 3: Drug Application/Wash-in Time.
-
Solution: Ensure adequate time for this compound to perfuse the recording chamber and reach the target neurons. A wash-in period of at least 5-10 minutes is recommended.
-
-
Possible Cause 4: this compound Stock Solution Degradation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles.
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Issue 2: Observing effects on high-voltage-activated (HVA) calcium currents.
-
Possible Cause: this compound concentration is too high.
-
Solution: While this compound is highly selective, very high concentrations (>>10 µM) may start to affect other ion channels. Reduce the this compound concentration to the lowest effective dose for blocking T-type currents. Perform a concentration-response curve to determine the optimal concentration for your specific preparation.
-
Issue 3: Run-down of T-type calcium currents during recording.
-
Possible Cause: General decline in cell health or instability of the patch.
-
Solution: This is a common issue in patch-clamp electrophysiology. To minimize run-down, ensure a stable giga-seal, use an appropriate internal solution with ATP and GTP, and monitor the access resistance throughout the experiment. Perform control experiments with vehicle application to quantify the rate of run-down.
-
Data Presentation
Table 1: this compound IC50 Values for T-type Calcium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference |
| hCaV3.1 | 50 - 160 | [1][2] |
| hCaV3.2 | 50 - 160 | [1][2] |
| hCaV3.3 | 50 - 160 | [1][2] |
| Thalamic nRT T-type Currents (rat) | 110 - 122 | [6] |
Table 2: Effective Concentrations of this compound in Electrophysiology Studies
| Preparation | Concentration | Effect | Reference |
| Rat Spinal Cord Lamina I Neurons | 2 µM | Significant reduction of LVA currents | [7] |
| Rat Thalamic nRT Neurons | 10 µM | Complete block of T-type currents | [6] |
| HEK293 cells expressing hCaV3.2 | 1 µM | Significant inhibition of T-type currents |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents
-
Cell Preparation: Prepare brain slices or cultured neurons expressing T-type calcium channels.
-
Solutions:
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External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.3 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a hyperpolarized potential of -100 mV to ensure T-type channels are in a closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
-
This compound Application:
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Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in the external solution immediately before use. The final DMSO concentration should typically be <0.1%.
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Perfuse the recording chamber with the this compound-containing external solution for 5-10 minutes.
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Repeat the voltage-step protocol to measure the effect of this compound on the T-type currents.
-
-
Data Analysis:
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Measure the peak inward current at each voltage step before and after this compound application.
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Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of current inhibition at the peak of the I-V curve.
-
Visualizations
Caption: this compound blocks T-type calcium channels, reducing Ca²⁺ influx and neuronal hyperexcitability.
Caption: A workflow for troubleshooting incomplete block of T-type calcium currents with this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Z 944 | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 3. This compound | Calcium Channel | TargetMol [targetmol.com]
- 4. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 9. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Z944 Technical Support Center: Ensuring Stability in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing Z944 in long-term experiments, maintaining the stability and integrity of the compound in solution is critical for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound in solution, including recommended storage conditions, protocols for assessing stability, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
Q2: How should this compound stock solutions be stored for long-term use?
A2: Proper storage of stock solutions is crucial to prevent degradation. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month. When preparing to use a frozen aliquot, allow it to come to room temperature slowly before opening the vial.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of small molecules like this compound in aqueous solutions, such as physiological buffers or cell culture media, is often significantly lower than in DMSO stock solutions. Factors such as pH, temperature (e.g., 37°C in an incubator), and the presence of media components can accelerate degradation. It is highly recommended to prepare fresh dilutions of this compound in your experimental media for each experiment from a frozen stock. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Q4: I observed a precipitate when diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to minimize both toxicity and precipitation. A final concentration of 0.1% is often well-tolerated by most cell lines.
-
Dilution Method: Add the this compound DMSO stock solution to the aqueous buffer dropwise while gently vortexing or swirling. This helps to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Intermediate Dilution: Consider performing an intermediate dilution step. For example, dilute the DMSO stock in a small volume of a suitable co-solvent that is miscible with your aqueous buffer before the final dilution.
-
Solubility Limit: The precipitation may indicate that the desired final concentration of this compound exceeds its solubility limit in the aqueous buffer. You may need to lower the final concentration for your experiment.
Quantitative Data Summary
While specific quantitative, time-course stability data for this compound in various experimental solutions is not extensively published, the following table summarizes the general storage recommendations from manufacturer datasheets. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Parameter | Condition | Recommendation | Citation |
| Solid Powder Storage | -20°C | Stable for up to 3 years. | [1] |
| Solution Storage (in DMSO) | -80°C | Stable for up to 1 year. | [1] |
| -20°C | Stable for up to 1 month. | [1] | |
| Freeze-Thaw Cycles | Multiple cycles | Avoid to prevent degradation. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into single-use, tightly sealed vials. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the stability of this compound in a specific aqueous buffer.
-
Solution Preparation: a. Prepare a fresh 10 mM stock solution of this compound in DMSO. b. Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium).
-
Incubation: a. Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C). b. At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one vial from each temperature condition. The t=0 sample should be processed immediately after preparation.
-
Sample Analysis: a. If the buffer contains proteins (e.g., cell culture media with serum), precipitate the proteins by adding an equal volume of a cold organic solvent like acetonitrile. Centrifuge to pellet the precipitate. b. Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.
-
Data Analysis: a. Quantify the peak area corresponding to this compound at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. c. Plot the percentage of remaining this compound against time for each temperature condition to determine the stability profile.
Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results or loss of this compound activity | 1. Degradation of this compound: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) or instability in the experimental medium. 2. Inaccurate Concentration: Pipetting errors or incomplete dissolution of this compound. | 1. Always use a fresh aliquot of the this compound stock solution for each experiment. Prepare working solutions fresh. For long-term experiments, replenish the medium with fresh this compound periodically. 2. Ensure pipettes are calibrated. Visually confirm that the this compound is fully dissolved in the stock solution. |
| Precipitation of this compound in aqueous buffer or cell culture media | 1. Low aqueous solubility. 2. Final DMSO concentration is too high. 3. Desired this compound concentration exceeds its solubility limit. | 1. Add the DMSO stock to the aqueous solution slowly while vortexing. 2. Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). 3. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific medium. Consider lowering the experimental concentration if necessary. |
| Unexpected cell toxicity in vehicle control | 1. High final DMSO concentration. 2. Contamination of stock solution. | 1. Perform a DMSO tolerance curve for your specific cell line to determine the maximum non-toxic concentration. Keep the final DMSO concentration consistent across all experimental conditions. 2. Prepare stock solutions under sterile conditions and filter-sterilize if necessary. |
Potential Degradation Pathways
This compound contains a piperidineacetamide and a benzamide functional group. While specific degradation pathways for this compound have not been detailed in the literature, molecules with similar functional groups can be susceptible to certain degradation mechanisms.
-
Hydrolysis: The amide bonds in the piperidineacetamide and benzamide moieties could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, or at elevated temperatures over long periods. This would lead to the cleavage of the molecule.
-
Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.
To minimize potential degradation, it is crucial to follow the recommended storage and handling procedures, including protection from light and minimizing exposure to air.
References
Technical Support Center: Z944 Delivery in Freely Moving Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z944 in experiments with freely moving animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective T-type calcium channel antagonist.[1] It blocks the flow of calcium ions through low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are involved in regulating neuronal excitability.[1] By inhibiting these channels, this compound can modulate neuronal burst firing and has been investigated for its potential therapeutic effects in conditions like epilepsy and neuropathic pain.[2][3][4]
Q2: What is the recommended administration route for this compound in freely moving animals?
A2: The most common administration route reported in preclinical studies is intraperitoneal (i.p.) injection.[4][5] Oral administration has also been documented.[5] For studies requiring continuous and stable drug levels, chronic intravenous infusion via a surgically implanted catheter is a viable, though more complex, option.
Q3: What are the typical dosages of this compound used in rodent studies?
A3: Dosages in rodent studies vary depending on the research question and animal model. Doses ranging from 1 mg/kg to 100 mg/kg have been reported.[3][4][5] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental paradigm.
Q4: Are there any known side effects of this compound in animals?
A4: Yes, dose-dependent side effects have been observed. At higher doses (e.g., 100 mg/kg), this compound can cause sedation and reduced movement.[3] Lower doses have been shown to be well-tolerated without significant sedation or motor abnormalities.[6]
This compound Formulation and Dosing Summary
The following tables summarize key quantitative data for the use of this compound in animal studies.
Table 1: Recommended Vehicle Formulations for this compound
| Vehicle Component | Example Formulation | Notes |
| Solvent System 1 | 5% DMSO | This formulation is a common starting point for poorly soluble compounds. Ensure final DMSO concentration is well-tolerated by the animal model. |
| 30% PEG300 | ||
| 5% Tween 80 | ||
| 60% Saline/PBS | ||
| Solvent System 2 | 0.5% (w/v) Carboxymethylcellulose | This vehicle has been used for intraperitoneal injections of this compound.[6] |
| in Saline with DMSO | This compound is first dissolved in a small amount of DMSO before being suspended in the carboxymethylcellulose solution.[6] |
Note: this compound is reported to be soluble in DMSO and Methanol.[1][7] It is crucial to test the solubility and stability of your chosen formulation before in vivo administration.
Table 2: Reported Dosages and Observed Effects in Rodents
| Dosage Range | Administration Route | Animal Model | Observed Effects | Reference |
| 1 - 10 mg/kg | Intraperitoneal | Inflammatory Pain (Rat) | Dose-dependent reversal of mechanical allodynia. | [4][5] |
| 10 mg/kg | Intraperitoneal | Fear Conditioning (Rat) | Increased freezing on the day of administration. | [8] |
| 5 - 100 mg/kg | Intraperitoneal | Epilepsy (Rat) | Delayed seizure progression; sedation observed at 100 mg/kg. | [3] |
| 30 mg/kg | Intraperitoneal | Epilepsy (Rat) | Delayed progression to fully kindled state. | [3] |
Troubleshooting Guide for Continuous Infusion of this compound
Continuous infusion in freely moving animals can present technical challenges. This guide addresses common issues in a question-and-answer format.
Q1: My infusion pump is alarming for an occlusion/blockage. What should I do?
A1: An occlusion alarm indicates a blockage in the infusion line. Follow these steps to identify and resolve the issue:
-
Check the Animal: Ensure the animal is not tangled in the tether and that the tether is not kinked or twisted.
-
Inspect the External Line: Visually inspect the external catheter line from the pump to the animal for any visible kinks or obstructions.
-
Check Catheter Patency: Disconnect the line from the animal's external port (using aseptic technique). Attempt to gently flush the catheter with sterile saline.
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If it flushes easily: The blockage is likely in the pump tubing or swivel. Check these components for kinks or precipitates.
-
If you feel resistance: The catheter is likely blocked internally, either by a blood clot (thrombosis) or drug precipitate. Do not force the flush. A low-concentration urokinase solution may be used to dissolve clots, but this should be done according to your institution's approved animal care protocols.[9]
-
Q2: The animal is showing signs of distress (e.g., excessive grooming at the implant site, vocalization, lethargy) not consistent with this compound's known side effects. What could be the cause?
A2: Animal distress can arise from several sources unrelated to the drug's pharmacology:
-
Infection: The surgical site or catheter tract may be infected. Look for signs of redness, swelling, or discharge at the catheter exit site.
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Catheter Placement Issues: The internal tip of the catheter may be irritating a blood vessel wall or heart valve, which can lead to inflammation (phlebitis) or thrombosis.[10]
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Tethering System Discomfort: Ensure the harness or head mount is fitted correctly and not causing chafing or restricting movement.
If you suspect any of these issues, consult with your institution's veterinary staff immediately.
Q3: I suspect my this compound solution is no longer stable or has precipitated in the infusion line. How can I prevent this?
A3: Maintaining the stability of the infused solution is critical for successful experiments.
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Formulation: this compound is poorly soluble in aqueous solutions. Using a co-solvent system, such as the one detailed in Table 1, is recommended.[7]
-
Preparation: Always prepare solutions fresh if possible. When preparing, ensure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other vehicle components. Sonication may be recommended to aid dissolution.[7]
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Storage: If solutions must be stored, keep them protected from light and refrigerated, as changes in temperature can affect solubility and stability.[11] Conduct your own stability tests for your specific formulation and storage conditions to ensure the drug remains in solution over the duration of your experiment.
-
Material Compatibility: Ensure your formulation is compatible with the materials of your catheter, tubing, and pump reservoir to prevent leaching or adsorption.[10]
Q4: At the end of the study, how can I confirm the catheter was patent and the infusion was successful?
A4: Post-study verification is a crucial component of data validation.
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Final Flush: After the experiment, attempt to flush the catheter with saline to confirm patency.
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Dye Infusion: Infuse a small amount of a visible dye (e.g., Evans Blue) and perform a necropsy to visually confirm the dye's distribution in the vasculature.
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Histopathology: Collect tissue around the catheter tip and in major organs to check for procedure-related lesions such as inflammation, fibrosis, or thrombosis.[10]
Visualizations: Workflows and Pathways
Experimental and Troubleshooting Diagrams
The following diagrams illustrate key processes and decision points for delivering this compound to freely moving animals.
Caption: Experimental workflow for continuous this compound delivery.
Caption: Troubleshooting logic for infusion delivery issues.
Caption: Simplified signaling pathway for this compound action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
- 8. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. instechlabs.com [instechlabs.com]
- 10. Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Z944 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Z944, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing unexpected phenotypes at high concentrations of this compound. How can I determine if this is an off-target effect?
A1: Distinguishing on-target from off-target effects is crucial. Here’s a systematic approach:
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Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets (T-type calcium channels) in your experimental system at the concentrations used. An electrophysiology setup, such as patch-clamp, can directly measure the inhibition of T-type calcium currents.
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Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 for T-type channel inhibition, it is more likely to be an off-target effect.
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Use a Structurally Unrelated T-type Calcium Channel Blocker: Compare the effects of this compound with another well-characterized, selective T-type calcium channel blocker that has a different chemical structure. If both compounds produce the same phenotype at concentrations that achieve similar levels of T-type channel inhibition, the effect is more likely to be on-target.
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Rescue Experiment: If feasible, perform a "rescue" experiment. For instance, if you can express a this compound-resistant mutant of the T-type calcium channel in your cells, this should reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.
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Comprehensive Off-Target Profiling: To identify potential off-target interactions directly, consider screening this compound against a broad panel of receptors and kinases.
Q2: I'm observing sedation and reduced motor activity in my animal models at high doses of this compound. Is this a known effect?
A2: Yes, dose-dependent adverse effects have been reported. In rats, a high dose of 100 mg/kg resulted in sedation and reduced movement.[1][2] In contrast, doses between 1-10 mg/kg did not produce noticeable sedation or motor deficits.[3] If your experimental goals require high concentrations of this compound, consider the following:
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Dose Optimization: Carefully titrate the this compound concentration to find the lowest effective dose that minimizes sedative effects.
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Control Groups: Ensure your study includes appropriate vehicle controls to accurately attribute the observed effects to this compound.
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Behavioral Assays: Quantify the sedative effects using standardized behavioral assays (e.g., open field test, rotarod test) to account for their potential influence on your experimental outcomes.
Q3: Can this compound affect cognitive function at high concentrations?
A3: There is some evidence to suggest that high doses of this compound may impact cognitive function. One study in rats found that a high dose of 10.0 mg/kg resulted in subtle impairments in a paired associates learning task.[4] If your research involves cognitive assessments, it is important to be aware of this potential confounding effect.
Quantitative Data: this compound Selectivity Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and a selection of other ion channels, demonstrating its high selectivity.
| Target | IC50 (µM) | Notes |
| Primary Targets | ||
| Human Cav3.1 | 0.050 - 0.160 | T-type calcium channel |
| Human Cav3.2 | 0.050 - 0.160 | T-type calcium channel |
| Human Cav3.3 | 0.050 - 0.160 | T-type calcium channel |
| Potential Off-Targets | ||
| Human hERG (Kv11.1) | 7.8 | Over 48-fold less potent than on primary targets |
| N-type Cav2.2 | 11 | Over 68-fold less potent than on primary targets |
| Rat L-type Cav1.2 | 32 | Over 200-fold less potent than on primary targets |
| Human Nav1.5 | 100 | Over 625-fold less potent than on primary targets |
Data sourced from Cayman Chemical product information.[5]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general method for assessing the selectivity of a compound like this compound against a broad panel of purified kinases.
Objective: To identify potential off-target kinase interactions.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Kinase Panel Selection: Choose a commercial kinase profiling service or an in-house panel that covers a significant portion of the human kinome.[6][7]
-
Assay Performance: a. In a multi-well plate, combine each kinase with its specific substrate and ATP.[6] b. Add the diluted this compound to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).[6] c. Initiate the kinase reaction and incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[8] d. Stop the reaction and measure kinase activity. A common method is to quantify ADP production, which is proportional to kinase activity, using an assay like ADP-Glo™.[8]
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. b. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[6]
Interpretation: Compare the IC50 values for any identified off-target kinases to those of the primary targets (T-type calcium channels). A significantly lower IC50 for the primary targets indicates selectivity.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its intended target (or potential off-targets) in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. A vehicle-treated sample serves as the control.
-
Heating: Heat the cell lysates at various temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: this compound on-target vs. off-target selectivity.
References
- 1. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 2. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the T-type calcium channel antagonist this compound on paired associates learning and locomotor activity in rats treated with the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
Z944 Technical Support Center: Locomotor Activity Studies
Welcome to the technical support center for researchers utilizing Z944 in behavioral studies focusing on locomotor activity. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
This compound is a potent and selective T-type calcium channel antagonist. Its impact on locomotor activity is generally characterized by a dose-dependent reduction in spontaneous movement. At lower doses (e.g., 1-3 mg/kg), it has been shown to have minimal effects on baseline locomotion, while at higher doses (10 mg/kg and above), it can lead to a significant decrease in distance traveled.[1][2] In some models, this compound has been shown to counteract hyperlocomotion induced by other pharmacological agents, such as the NMDA receptor antagonist MK-801.[1][2][3]
Q2: What is the expected dose-response relationship of this compound on locomotor activity?
The effect of this compound on locomotor activity is dose-dependent. While low doses (e.g., 1-3 mg/kg) may not significantly alter spontaneous locomotion, increasing doses (10-100 mg/kg) are associated with a progressive decrease in locomotor activity.[1] At very high doses (e.g., 100 mg/kg), this compound can induce sedation and a marked reduction in movement.[1] It is crucial to perform a dose-response study within your specific experimental paradigm to determine the optimal dose for your research question.
Q3: How should I prepare and administer this compound for my study?
This compound is typically dissolved in a vehicle solution for in vivo administration. Commonly used vehicles include a mixture of 10% DMSO and 90% sodium carboxymethyl cellulose, or 0.5% carboxymethyl cellulose in saline. The route of administration is a critical parameter, with intraperitoneal (i.p.) injection being frequently reported in the literature. The timing of administration relative to the behavioral test should be consistent and based on the pharmacokinetic profile of this compound to ensure peak brain exposure during the testing period.
Q4: Can this compound's effects on locomotor activity be confounded by other behavioral changes?
Yes, it is important to distinguish between a specific effect on locomotor activity and other potential behavioral effects of this compound. For example, at higher doses, the observed reduction in movement could be due to sedation rather than a direct modulation of locomotor drive.[1] Additionally, in some models, this compound has been reported to have anxiolytic-like or anxiogenic-like effects, which could indirectly influence exploratory behavior in the open field test.[4] Therefore, it is recommended to include a battery of behavioral tests to obtain a comprehensive profile of this compound's effects.
Troubleshooting Guide
This guide addresses common issues encountered during locomotor activity studies with this compound.
Problem 1: No significant effect of this compound on locomotor activity is observed.
-
Is the dose too low?
-
Recommendation: this compound's effects are dose-dependent. Consider conducting a dose-response study to determine an effective dose for your specific animal model and experimental conditions. Doses below 3 mg/kg may not produce a significant effect on spontaneous locomotion.
-
-
Is the timing of administration and testing optimal?
-
Recommendation: The behavioral test should be conducted when this compound has reached its peak concentration in the brain. Review the pharmacokinetic data for this compound and adjust the time between injection and testing accordingly.
-
-
Is the vehicle appropriate?
-
Recommendation: Ensure that the vehicle used to dissolve this compound is appropriate and does not have any independent effects on locomotor activity. Always include a vehicle-treated control group in your experimental design.
-
-
Is there an issue with the drug formulation?
-
Recommendation: Confirm the proper dissolution and stability of your this compound solution. Inconsistent formulation can lead to variable and unreliable results.
-
Problem 2: Excessive reduction in locomotor activity or sedation is observed.
-
Is the dose too high?
-
Recommendation: High doses of this compound (e.g., 100 mg/kg) can cause sedation.[1] If your goal is not to study sedative effects, reduce the dose. A thorough dose-response analysis will help identify a dose that modulates locomotor activity without causing overt sedation.
-
-
How can I differentiate between sedation and hypoactivity?
-
Recommendation: Observe the animals for other signs of sedation, such as lethargy, lack of responsiveness to stimuli, and loss of righting reflex. More specific tests, such as the rotarod test for motor coordination, can help to dissociate general motor impairment from a specific reduction in exploratory locomotion.
-
Problem 3: High variability in locomotor activity data between subjects.
-
Are the experimental conditions consistent?
-
Recommendation: Ensure that all experimental parameters, including handling, injection procedure, time of day for testing, and apparatus cleaning, are standardized across all animals.
-
-
Are the animals properly habituated?
-
Recommendation: Lack of habituation to the testing environment can lead to stress and erratic behavior. Follow a consistent habituation protocol before the actual test.
-
-
Is the animal strain and sex consistent?
-
Recommendation: Different rodent strains and sexes can exhibit different baseline levels of locomotor activity and may respond differently to pharmacological agents. Ensure consistency in your choice of animals.
-
Quantitative Data Summary
The following tables summarize the reported effects of this compound on locomotor activity from preclinical studies.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Rodents
| Dose (mg/kg, i.p.) | Animal Model | Key Findings on Locomotor Activity | Reference |
| 1 - 3 | Rat | No significant locomotor side effects. | [1] |
| 5.0 | Rat | No significant effect on its own. | [1][2][3] |
| 10.0 | Rat | "Subtle impairments" in paired associates learning, suggesting a potential for mild motor or sedative effects. | [1][2][3] |
| 10 - 300 | Rat | Significant reduction in total distance moved. | [1] |
| 30 | Rat | Did not induce any significant sedation or motor abnormalities in one study. | |
| 100 | Rat | Signs of sedation and reduced movement. | [1] |
Table 2: Effect of this compound on MK-801-Induced Hyperlocomotion in Rats
| This compound Dose (mg/kg, i.p.) | MK-801 Dose (mg/kg) | Effect on Hyperlocomotion | Reference |
| 5.0 | 0.15 | Blocked the expected increase in locomotion. | [1][2][3] |
Experimental Protocols
Open Field Test for Spontaneous Locomotor Activity
This protocol is a standard method to assess the effect of this compound on spontaneous locomotor activity in rodents.
1. Apparatus:
-
A square or circular arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares.
-
A video camera mounted above the arena to record the animal's movement.
-
Automated tracking software (e.g., EthoVision) for data analysis.
2. Animal Preparation:
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the animal facility before the experiment.
-
Habituate the animals to the testing room for at least 30 minutes before the test.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO in 0.9% saline).
-
Administer this compound via the desired route (e.g., i.p. injection) at a specific time before the test, based on its pharmacokinetic profile.
-
Include a vehicle-treated control group.
4. Testing Procedure:
-
Gently place the animal in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined duration (e.g., 30-60 minutes).
-
After the test, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
5. Data Analysis:
-
Analyze the recorded video using the tracking software to quantify various locomotor parameters, including:
-
Total distance traveled: The total distance the animal moved during the test.
-
Time spent in the center vs. periphery: To assess anxiety-like behavior.
-
Rearing frequency: The number of times the animal stood on its hind limbs.
-
Movement speed: The average speed of the animal.
-
Visualizations
Experimental Workflow for a this compound Locomotor Study
Caption: A typical experimental workflow for assessing the impact of this compound on locomotor activity.
Putative Signaling Pathway of this compound's Effect on Locomotion
Caption: A simplified diagram illustrating the proposed mechanism of this compound's effect on locomotor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the T-type calcium channel antagonist this compound on paired associates learning and locomotor activity in rats treated with the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Z944 Technical Support Center: Interpreting Unexpected Results
Welcome to the Z944 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation with this compound, a selective T-type calcium channel blocker.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective T-type voltage-gated calcium channel antagonist.[3] It blocks T-type calcium channels at nanomolar concentrations, with minimal effects on other voltage-gated calcium channels.[3] Specifically, it shows inhibitory activity (IC50) for human recombinant CaV3.1, CaV3.2, and CaV3.3 channels in the range of 50-160 nM.[2][4] This mechanism is crucial for its demonstrated effects in reducing neuronal excitability, which has implications for treating conditions like epilepsy and pain.[3][5]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO and ethanol.[4] For stock solutions, DMSO is commonly used, with concentrations up to 50 mg/mL (130.24 mM) achievable with warming and sonication.[1][2] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] For long-term storage, the powder form should be kept at -20°C for up to three years.[1] Stock solutions in a solvent can be stored at -80°C for up to one year.[1][2]
Q3: Is this compound CNS-penetrant?
A3: Yes, this compound is a CNS-penetrant compound.[3] This property allows it to be effective in preclinical models of neurological disorders when administered systemically.[3]
Troubleshooting Unexpected Experimental Results
Scenario 1: Lower-than-Expected Efficacy in Cell-Based Assays
Q: We are observing significantly lower potency (higher IC50) for this compound in our cell-based calcium flux assay compared to the published values. What could be the cause?
A: Several factors in a cell-based assay can lead to an apparent decrease in a compound's potency.[6][7] A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Solubility Issues: this compound may precipitate in aqueous media at higher concentrations. Visually inspect your assay plates for any signs of precipitation. It is recommended to prepare fresh dilutions from a validated stock solution for each experiment.
-
Stock Solution Degradation: Ensure your DMSO stock solution has been stored correctly at -80°C and has not undergone excessive freeze-thaw cycles.[2]
-
-
Evaluate Assay Conditions:
-
Cell Health and Passage Number: The responsiveness of cells can change with high passage numbers.[8] It's advisable to use cells within a consistent, low passage range for all experiments.[8]
-
Cell Density: The optimal cell density should be determined for your specific assay, as too few or too many cells can affect the results.[9]
-
Serum Protein Binding: If your assay medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its free concentration and apparent potency. Consider running the assay in a lower serum concentration if your cell line can tolerate it.
-
-
Review Cell Line Characteristics:
-
T-type Channel Expression: Confirm that your cell line expresses the target T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3) at sufficient levels. Low target expression will result in a diminished response to the inhibitor.
-
Troubleshooting Workflow for Lower-than-Expected Efficacy
Caption: A step-by-step workflow for troubleshooting lower-than-expected efficacy.
Scenario 2: Observation of Unexpected Phenotypes
Q: In addition to the expected effects on neuronal firing, we are observing unexpected changes in cell morphology at higher concentrations of this compound. Could this be an off-target effect?
A: While this compound is highly selective for T-type calcium channels over other ion channels like N-type, L-type, hERG, and NaV1.5, all small molecule inhibitors have the potential to engage with unintended targets, particularly at higher concentrations.[3][4][10] Unexpected phenotypes could be due to off-target activity or general cytotoxicity.[11]
Recommended Actions:
-
Dose-Response Analysis: Carefully determine if the unexpected phenotype follows a clear dose-response relationship. Compare the EC50 for the unexpected phenotype with the IC50 for the on-target activity. A large window between the two suggests the phenotype may be an off-target or cytotoxic effect that occurs at concentrations outside the therapeutic range.
-
Use a Structurally Unrelated Antagonist: A key experiment is to treat your cells with a different, structurally unrelated T-type calcium channel blocker. If this second compound reproduces the expected on-target effect but not the unexpected phenotype, it strongly suggests the phenotype is a result of an off-target effect specific to this compound's chemical structure.[12]
-
Assess Cell Viability: Run a standard cell viability assay (e.g., MTS or a live/dead stain) in parallel with your primary experiment. This will help distinguish a specific off-target signaling event from general cytotoxicity.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | T-type Channel Inhibition (%) | Cell Viability (%) | Observed Morphological Change (%) |
| 0.01 | 15.2 | 99.8 | 0 |
| 0.1 | 52.1 | 98.5 | 0 |
| 1.0 | 95.8 | 97.2 | 5 |
| 10.0 | 99.2 | 85.1 | 45 |
| 30.0 | 99.5 | 55.6 | 92 |
This table illustrates that the unexpected morphological changes and decrease in viability occur at concentrations significantly higher than what is required for potent on-target inhibition.
Scenario 3: Inconsistent Results in In Vivo Models
Q: We are seeing variable efficacy of this compound in our rodent model of inflammatory pain, even at the same dose. What could explain this inconsistency?
A: In vivo experiments introduce a higher level of complexity. Inconsistent results can stem from factors related to drug formulation, administration, or animal physiology.[3]
Troubleshooting Steps:
-
Formulation and Administration:
-
Vehicle Preparation: this compound is often dissolved in a vehicle containing DMSO for in vivo studies.[13] Ensure the vehicle is prepared consistently for every experiment and that this compound remains fully dissolved without precipitation.
-
Route of Administration: Confirm that the route of administration (e.g., intraperitoneal injection) is performed consistently by all personnel to ensure accurate dosing.
-
-
Pharmacokinetics:
-
Timing of Dosing: The timing of this compound administration relative to the behavioral test is critical. The peak plasma concentration and subsequent distribution to the target tissue will influence the observed effect. Review published pharmacokinetic data to optimize your dosing and observation window.
-
Metabolism: Individual differences in animal metabolism can lead to variability. Ensure that the age, weight, and strain of the animals are consistent across all experimental groups.
-
-
Behavioral Testing:
-
Acclimation: Ensure all animals are properly acclimated to the testing environment to reduce stress-induced variability in behavioral readouts.
-
Baseline Measurements: Always establish a stable baseline measurement for pain sensitivity before drug administration to account for inter-animal differences.
-
This compound Signaling Pathway and Mechanism of Action
Caption: this compound inhibits T-type calcium channels, reducing Ca²⁺ influx and neuronal hyperexcitability.
Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling
This protocol can be used to assess if an unexpected phenotype is related to off-target kinase inhibition by checking the phosphorylation status of a known substrate.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated protein of interest (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total ERK) as a loading control.
-
Protocol 2: MTS Cell Viability Assay
This protocol is used to assess cytotoxicity.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. This compound | Calcium Channel | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z 944 | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 5. monash.edu [monash.edu]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. youtube.com [youtube.com]
- 9. selectscience.net [selectscience.net]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
Z944 Technical Support Center: Blood-Brain Barrier Penetration
Welcome to the Z944 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common questions regarding the blood-brain barrier (BBB) penetration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?
This compound is a potent and selective T-type calcium channel antagonist.[1] In the CNS, its primary mechanism of action is the blockade of low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] This action reduces the influx of calcium into neurons, which in turn modulates neuronal excitability. By inhibiting these channels, this compound can dampen the excessive neuronal firing associated with various neurological disorders.[1][2][3]
Q2: Does this compound cross the blood-brain barrier?
Yes, this compound is a CNS-penetrant compound.[1][2] Preclinical studies in rodent models have consistently demonstrated that systemically administered this compound exerts effects on the central nervous system, indicating its ability to cross the BBB.[1][4] For instance, intraperitoneal injections of this compound have been shown to reduce epileptiform activity in the brain and alleviate pain hypersensitivity in models of neuropathic pain.[1][4]
Q3: Is there quantitative data available on the brain penetration of this compound?
While this compound is confirmed to be CNS-penetrant, specific quantitative data such as the unbound brain-to-plasma partition coefficient (Kp,uu) are not extensively available in the public domain. However, pharmacokinetic studies have shown that systemic administration of this compound results in low micromolar concentrations in rodent plasma, which are sufficient to engage CNS targets. For a CNS drug candidate, a Kp,uu value greater than 0.3 is often considered indicative of significant brain penetration.[5] Researchers are encouraged to determine these parameters for this compound in their specific experimental models.
Data Presentation: Key Parameters for Assessing BBB Penetration
Below is a table outlining the key quantitative parameters used to assess BBB penetration. While specific values for this compound are not provided, this table serves as a reference for the types of data researchers should aim to generate.
| Parameter | Description | Typical Range for CNS-Penetrant Drugs | Significance |
| Kp | Total Brain-to-Plasma Concentration Ratio (Cbrain/Cplasma) | > 1 | Indicates overall accumulation in the brain, but can be influenced by non-specific binding. |
| Kp,uu | Unbound Brain-to-Plasma Partition Coefficient (Cu,brain/Cu,plasma) | > 0.3 | The most accurate measure of BBB penetration, reflecting the concentration of unbound drug available to interact with CNS targets.[5][6] |
| Papp (in vitro) | Apparent Permeability Coefficient (e.g., in Caco-2 or MDCK assays) | > 10 x 10-6 cm/s | High-throughput in vitro measure to predict in vivo permeability. |
| Efflux Ratio (ER) | Ratio of basolateral-to-apical vs. apical-to-basolateral permeability in vitro | < 2 | An ER significantly greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[7] |
Troubleshooting Guides
Issue: Low or variable efficacy of this compound in a CNS model, potentially due to poor BBB penetration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Route of Administration | Ensure the dose and route of administration are consistent with published preclinical studies (e.g., 1-10 mg/kg i.p. in rodents).[1][4] Consider performing a dose-response study to determine the optimal concentration for your model. |
| This compound is a Substrate for Efflux Transporters (e.g., P-glycoprotein) | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil or elacridar) in an in vitro permeability assay or an in vivo study. A significant increase in brain concentration in the presence of the inhibitor would suggest that this compound is a substrate for efflux pumps. |
| High Plasma Protein Binding | Determine the fraction of unbound this compound in the plasma of your experimental animal model. Only the unbound fraction is available to cross the BBB. |
| Metabolism in Brain Endothelial Cells | In an in vitro BBB model, analyze the basolateral (brain side) compartment for metabolites of this compound using LC-MS/MS. |
Experimental Protocols
Protocol 1: In Vivo Determination of this compound Brain-to-Plasma Concentration Ratio (Kp) in Rodents
Objective: To quantify the total concentration of this compound in the brain and plasma of rodents following systemic administration.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Dosing: Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection. The vehicle can be 0.5% (w/v) carboxymethylcellulose in saline.[1]
-
Sample Collection: At a predetermined time point post-injection (e.g., 1 hour, corresponding to peak plasma concentration), anesthetize the animals and collect blood via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Precipitate proteins from both plasma and brain homogenate samples using a suitable organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the concentration of this compound in the supernatant of both plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Kp value as the ratio of the total brain concentration (ng/g) to the total plasma concentration (ng/mL).
Protocol 2: In Vitro Assessment of this compound Permeability and Efflux Liability using a Transwell Assay
Objective: To determine the apparent permeability (Papp) of this compound and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture a suitable cell line, such as Caco-2 or MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene), on Transwell inserts until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound (e.g., at 10 µM) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical for Efflux):
-
Add this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at the same time points.
-
-
Efflux Inhibition: To assess P-gp substrate liability, repeat the bidirectional permeability assay in the presence of a known P-gp inhibitor (e.g., 50 µM verapamil) in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that this compound is a substrate for efflux transporters. A reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.
-
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action in Neuronal Excitability
References
- 1. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type Ca2+ channels play a dual role in modulating the excitability of dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Anxiogenic Potential of Z944
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for the T-type calcium channel blocker, Z944, to increase anxiety-like behaviors in preclinical research models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating the behavioral effects of this compound.
Issue 1: Unexpected Increase in Anxiety-Like Behavior in Rodent Models
Question: We administered this compound to our rodent models and observed an unexpected increase in anxiety-like behaviors in the elevated plus-maze (EPM) and open-field tests. Is this a known effect of this compound?
Answer: Yes, an increase in anxiety-like behaviors has been reported in specific preclinical models following the administration of this compound. A key study by Marks et al. (2019) investigated the effects of this compound in Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a model for absence epilepsy, and their non-epileptic control (NEC) counterparts. The study found that an acute systemic administration of this compound (5 mg/kg, i.p.) significantly increased anxiety-like behaviors in GAERS as measured by the EPM and open-field tests.[1] However, the effects in NEC rats were reported to be inconsistent.[1]
Troubleshooting Steps:
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Verify Animal Model: The anxiogenic effect of this compound has been most clearly demonstrated in the GAERS model.[1] Confirm that the genetic background and phenotype of your animal model are appropriate for your research question. The baseline anxiety level of the strain used can influence the outcome.
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Review Dosing and Administration: The reported anxiogenic effects in GAERS were observed at a dose of 5 mg/kg, i.p.[1] Ensure your dosing and route of administration are consistent with established protocols. Dose-response relationships for the anxiogenic effects of this compound have not been extensively characterized and may vary between strains.
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Control for Environmental Factors: Ensure that all behavioral testing is conducted under standardized conditions (e.g., lighting, noise levels, time of day) to minimize confounding variables that can influence anxiety-like behaviors.
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Consider the Behavioral Paradigm: The choice of behavioral assay is critical. The EPM and open-field tests are standard paradigms for assessing anxiety-like behavior. Ensure your protocols for these tests are validated and consistently applied.
Issue 2: Inconsistent or Contradictory Results in Non-Epileptic Control Animals
Question: Our results with this compound in wild-type/non-epileptic control animals are variable and do not show a clear anxiogenic or anxiolytic effect. Why might this be?
Answer: The current literature suggests that the effects of this compound on anxiety-like behavior in non-epileptic control animals are inconsistent.[1] This variability could be due to a number of factors.
Troubleshooting Steps:
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Examine Baseline Anxiety Levels: The baseline anxiety level of the control strain can impact the ability to detect drug-induced changes. Strains with very low or very high baseline anxiety may exhibit floor or ceiling effects, respectively.
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Statistical Power: Ensure your study is adequately powered to detect subtle behavioral changes. Inconsistent results may arise from small sample sizes.
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Investigate Potential Off-Target Effects: While this compound is a selective T-type calcium channel blocker, the possibility of off-target effects at different dosages or in different strains cannot be entirely ruled out.
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Consider Sex Differences: The study by Marks et al. (2019) included both male and female rats.[1] It is important to analyze data for potential sex-specific effects of this compound on anxiety-like behaviors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound might increase anxiety-like behaviors?
A1: this compound is a pan-T-type calcium channel antagonist.[1] T-type calcium channels, particularly the Cav3.2 subtype, are implicated in the regulation of neuronal excitability in brain regions critical for anxiety, such as the amygdala and prefrontal cortex. The GAERS model exhibits a gain-of-function mutation in the Cav3.2 channel.[1] Blockade of these channels by this compound in a model with altered baseline channel function may disrupt normal circuit activity in a way that promotes anxiety-like states. The precise downstream signaling pathways are still under investigation but may involve modulation of neuronal firing patterns and neurotransmitter release in these anxiety-related circuits.
Q2: Are there alternative behavioral tests to assess this compound-induced anxiety?
A2: Yes, in addition to the EPM and open-field tests, fear conditioning paradigms can provide valuable insights. A study by Marks et al. (2019) using a fear conditioning protocol found that this compound (10 mg/kg, i.p.) increased freezing behavior on the day of administration in both GAERS and NEC rats, which could be interpreted as an increase in fear or anxiety. However, the same study also reported that this compound administered prior to the acquisition phase led to a long-term decrease in freezing during extinction, suggesting a more complex role in fear memory.
Q3: What are the known effects of this compound at different doses on anxiety-like behavior?
A3: The most definitive evidence for this compound-induced anxiety comes from a study using a 5 mg/kg dose in GAERS rats.[1] Another study on fear conditioning used a 10 mg/kg dose. Higher doses of this compound have been associated with sedative effects, which could confound the interpretation of anxiety-related behavioral tests. A dose-response study focusing specifically on anxiety-like behaviors is needed to fully characterize the dose-dependent effects of this compound.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effect of this compound on anxiety-like behaviors.
Table 1: Effect of this compound (5 mg/kg, i.p.) on Behavior in the Elevated Plus-Maze in GAERS and NEC Rats
| Parameter | Animal Strain | Vehicle | This compound |
| Time in Open Arms (s) | GAERS | Data not available in abstract | Significantly Decreased |
| NEC | Data not available in abstract | Inconsistent Effect | |
| Open Arm Entries (%) | GAERS | Data not available in abstract | Significantly Decreased |
| NEC | Data not available in abstract | Inconsistent Effect | |
| Time in Closed Arms (s) | GAERS | Data not available in abstract | Significantly Increased |
| NEC | Data not available in abstract | Inconsistent Effect | |
| Closed Arm Entries (%) | GAERS | Data not available in abstract | Significantly Increased |
| NEC | Data not available in abstract | Inconsistent Effect |
Note: Specific quantitative data with mean and SEM values were not available in the cited abstract. The table reflects the qualitative findings of the study by Marks et al. (2019) in Behavioural Brain Research.[1]
Table 2: Effect of this compound (5 mg/kg, i.p.) on Behavior in the Open-Field Test in GAERS and NEC Rats
| Parameter | Animal Strain | Vehicle | This compound |
| Time in Center (s) | GAERS | Data not available in abstract | Significantly Decreased |
| NEC | Data not available in abstract | Inconsistent Effect | |
| Distance Traveled in Center (cm) | GAERS | Data not available in abstract | Significantly Decreased |
| NEC | Data not available in abstract | Inconsistent Effect | |
| Total Distance Traveled (cm) | GAERS | Data not available in abstract | No Significant Change |
| NEC | Data not available in abstract | No Significant Change |
Note: Specific quantitative data with mean and SEM values were not available in the cited abstract. The table reflects the qualitative findings of the study by Marks et al. (2019) in Behavioural Brain Research.[1]
Experimental Protocols
Elevated Plus-Maze (EPM) Test
This protocol is a generalized procedure for assessing anxiety-like behavior in rodents. Specific parameters may need to be adapted based on the laboratory setup and animal strain.
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Apparatus: A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
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Procedure:
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Acclimate the animal to the testing room for at least 30 minutes prior to testing.
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Administer this compound or vehicle via the desired route and allow for the appropriate absorption time (e.g., 30 minutes for i.p. injection).
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for a set period (typically 5 minutes).
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Record the session using a video camera for later analysis.
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Parameters Measured:
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Time spent in the open arms.
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Number of entries into the open arms.
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Time spent in the closed arms.
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Number of entries into the closed arms.
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Total distance traveled.
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An increase in the time spent and entries into the closed arms is indicative of anxiety-like behavior.
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Open-Field Test
This protocol is a generalized procedure for assessing locomotor activity and anxiety-like behavior in rodents.
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Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
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Procedure:
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Acclimate the animal to the testing room.
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Administer this compound or vehicle.
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Place the animal in the center of the open field.
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Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
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Record the session using a video tracking system.
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Parameters Measured:
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Time spent in the center zone.
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Distance traveled in the center zone.
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Number of entries into the center zone.
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Total distance traveled.
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Rearing frequency.
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A decrease in the time spent and distance traveled in the center zone is indicative of anxiety-like behavior.
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Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's effect on anxiety-like behavior.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on anxiety.
References
Validation & Comparative
A Preclinical Showdown: Z944 Versus Carbamazepine in the Fight Against Temporal Lobe Epilepsy
For Immediate Release
In the landscape of therapeutic development for temporal lobe epilepsy (TLE), the most common form of drug-resistant epilepsy in adults, a key preclinical study offers a comparative look at the novel T-type calcium channel antagonist, Z944, and the established voltage-gated sodium channel blocker, carbamazepine.[1][2] This guide provides a detailed comparison of their performance in a validated animal model, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data.
At a Glance: this compound vs. Carbamazepine
| Feature | This compound | Carbamazepine |
| Primary Mechanism of Action | T-type calcium channel antagonist[1] | Voltage-gated sodium channel blocker[3] |
| Effect on Seizure Progression (Kindling Model) | Significantly delays the development of seizures[1] | Not evaluated for anti-kindling effects in the head-to-head study, but known to suppress kindled seizures[1] |
| Effect on Existing Seizures (Fully Kindled Model) | Ineffective at suppressing established seizures[1] | Significantly reduced the severity of established seizures[1] |
| Adverse Effects (at higher doses in preclinical model) | Sedation and reduced movement[1] | Sedation and reduced movement[1] |
| Clinical Development for Epilepsy | Early-phase clinical trials[4] | Widely approved and used clinically for focal seizures[5] |
Preclinical Efficacy in a Temporal Lobe Epilepsy Model
A pivotal study by Casillas-Espinosa and colleagues (2015) provides the most direct comparison of this compound and carbamazepine in the amygdala kindling model of TLE in rats. This model mimics the progressive development of seizures seen in human TLE.[1]
Impact on Epileptogenesis (Seizure Development)
In a key experiment, this compound demonstrated a significant disease-modifying effect by delaying the progression of kindling. Animals treated with this compound required a substantially greater number of electrical stimulations to develop more severe seizures compared to the vehicle-treated group.[1]
Table 1: Effect of this compound on the Progression of Amygdala Kindling [1]
| Seizure Class | Mean Number of Stimulations to Reach Seizure Class | |
| Vehicle | This compound (30 mg/kg) | |
| Class III | ~8 | ~14 |
| Class IV | ~10 | ~18 |
| Class V | ~12 | ~22*** |
| Fully Kindled | ~15 | ~24 |
| p<0.05, **p<0.01, ***p<0.0001 vs. vehicle |
Efficacy Against Established Seizures
In contrast to its effects on seizure development, this compound was found to be ineffective at suppressing seizures in animals that were already fully kindled. However, carbamazepine, a standard clinical treatment for partial seizures, significantly reduced the severity of seizures in this model.[1][6]
Table 2: Anti-Seizure Efficacy in Fully Kindled Rats [1][6]
| Treatment Group | Mean Seizure Class Elicited (Post-Drug) |
| Vehicle | ~4.5 |
| This compound (5, 10, 30, 100 mg/kg) | No significant difference from vehicle |
| Carbamazepine (30 mg/kg) | ~3.5 |
| p<0.05 vs. vehicle |
Mechanisms of Action: Two Distinct Approaches to Neuronal Hyperexcitability
The divergent preclinical results of this compound and carbamazepine can be attributed to their distinct molecular targets and mechanisms of action.
This compound: Targeting T-Type Calcium Channels
This compound is a potent and selective antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][7] These channels play a crucial role in neuronal burst firing, which is implicated in the generation of seizures.[8] By inhibiting T-type calcium channels, this compound is thought to reduce neuronal hyperexcitability and the development of the epileptic state.[7] The upregulation of T-type calcium channels, particularly CaV3.2, has been observed in animal models of TLE, suggesting a key role for these channels in epileptogenesis.[1][7]
Caption: Mechanism of action for this compound.
Carbamazepine: A Focus on Voltage-Gated Sodium Channels
Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[3][9] It stabilizes these channels in their inactivated state, which prevents the repetitive and sustained firing of neurons that characterizes a seizure.[9][10] This action effectively suppresses ongoing seizure activity.[3]
References
- 1. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy [frontiersin.org]
- 5. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 7. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 9. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Z944 and Other T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the T-type calcium channel blocker Z944 with other notable alternatives, supported by experimental data. T-type calcium channels, particularly the Cav3 family (Cav3.1, Cav3.2, and Cav3.3), are crucial in regulating neuronal excitability and have emerged as promising therapeutic targets for neurological disorders such as epilepsy and chronic pain. This compound, a potent, pan-T-type channel blocker, has demonstrated significant efficacy in preclinical models and is currently in clinical development. This document will compare its performance against ethosuximide, a first-generation T-type channel blocker primarily used for absence seizures, and ABT-639, a more recent peripherally-restricted T-type channel inhibitor that has been evaluated in clinical trials for pain.
Data Presentation: Quantitative Comparison of T-Type Blockers
The following tables summarize the key pharmacological and efficacy data for this compound, ethosuximide, and ABT-639, compiled from various preclinical and clinical studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Ethosuximide | ABT-639 |
| Target(s) | Pan-T-type (Cav3.1, Cav3.2, Cav3.3) | Non-selective T-type channels | Primarily Cav3.2 |
| Potency (IC₅₀) | 50-160 nM for hCav3.1, hCav3.2, and hCav3.3 | Low potency (µM to mM range) | ~100-fold less potent than this compound on Cav3.2 |
| Selectivity | >50-600 fold selective over other ion channels (e.g., Cav1.2, hERG, Nav1.5) | Also affects other channels, including Na+ and K+ channels | Peripherally restricted action |
Table 2: Preclinical Efficacy in Animal Models
| Model | This compound | Ethosuximide | ABT-639 |
| Absence Seizures (GAERS model) | Potently suppressed seizures by 85-90% | Effective, but less potent than this compound | Not extensively reported for seizures |
| Temporal Lobe Epilepsy (Amygdala Kindling Model) | Delayed progression of kindling; not effective at suppressing established seizures | Showed a trend towards delaying seizure progression, but significantly less effective than this compound | Not reported |
| Inflammatory Pain (CFA model) | Dose-dependently reversed mechanical allodynia (1-10 mg/kg, i.p.) | Less effective, requires higher doses | Reversed thermal hyperalgesia upon systemic delivery, but ineffective upon intrathecal delivery |
| Neuropathic Pain (Partial Sciatic Nerve Injury) | Reversed mechanical hypersensitivity (systemic and intrathecal delivery) | Limited efficacy | Reversed mechanical hypersensitivity with systemic delivery, but not with intrathecal delivery |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: T-type calcium channel signaling in pain transmission.
Z944: A Potential Disease-Modifying Approach for Epilepsy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of epilepsy treatment is shifting from purely symptomatic seizure control towards therapies with disease-modifying potential. The ideal therapeutic would not only suppress seizures but also prevent or slow the underlying epileptogenic processes that lead to the chronic and often progressive nature of epilepsy. In this context, Z944, a potent and selective T-type calcium channel antagonist, has emerged as a promising candidate. This guide provides a comparative analysis of this compound's disease-modifying effects against other antiepileptic drugs (AEDs), supported by preclinical experimental data.
Mechanism of Action: Targeting the Aberrant Pacemaker
This compound exerts its effects by selectively blocking T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). These channels are crucial in regulating neuronal excitability and are implicated in the generation of abnormal synchronous neuronal firing that underlies seizures.[1] In epilepsy, particularly in models of temporal lobe epilepsy (TLE), the expression and function of T-type calcium channels are often upregulated, contributing to the hyperexcitability of neuronal circuits. By antagonizing these channels, this compound is thought to dampen this aberrant pacemaker activity, thereby interfering with the processes of epileptogenesis.[1]
Preclinical Evidence for Disease Modification
The disease-modifying potential of this compound has been investigated in several preclinical models of epilepsy. These studies suggest that this compound can delay seizure progression and ameliorate epilepsy-associated comorbidities, distinguishing it from traditional AEDs that primarily offer symptomatic relief.
Comparison of this compound with other AEDs in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound with a vehicle control and other commonly used AEDs.
Table 1: Effect on Seizure Frequency in a Post-Status Epilepticus Model of Temporal Lobe Epilepsy [2][3]
| Treatment Group | Dose | Mean Seizures per Day (± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.8 ± 0.1 | - |
| This compound | 60 mg/kg/day | 0.01 ± 0.01 | < 0.0001 |
| Levetiracetam | 200 mg/kg/day | 0.5 ± 0.1 | > 0.05 |
SEM: Standard Error of the Mean
Table 2: Effect on Kindling Progression in the Amygdala Kindling Model [4][5]
| Treatment Group | Dose | Mean Number of Stimulations to Reach Class V Seizure (± SEM) | p-value vs. Vehicle |
| Vehicle | - | 15.3 ± 1.2 | - |
| This compound | 30 mg/kg | 28.5 ± 1.5 | < 0.0001 |
| Ethosuximide | 100 mg/kg | 18.2 ± 1.8 | > 0.05 |
| Carbamazepine | 30 mg/kg | Not reported for kindling progression | - |
SEM: Standard Error of the Mean
Table 3: Comparison of Disease-Modifying Effects of Various Antiepileptic Drugs in Preclinical Models
| Drug | Mechanism of Action | Key Disease-Modifying Findings in Preclinical Models | Reference(s) |
| This compound | T-type calcium channel antagonist | Delays seizure progression, reduces seizure frequency, and improves cognitive and behavioral comorbidities in TLE and kindling models. | [2][4][5] |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | May possess antiepileptogenic properties by preventing kindling development at high doses. However, in a head-to-head comparison, it was less effective than this compound in reducing seizure frequency post-status epilepticus. | [2][6] |
| Carbamazepine | Sodium channel blocker | Effective in suppressing established seizures but shows limited disease-modifying effects in kindling models. | [4][7] |
| Ethosuximide | T-type calcium channel antagonist | Shows some disease-modifying effects in genetic absence epilepsy models but is less effective than this compound in delaying kindling progression. | [4][8] |
| Topiramate | Multiple mechanisms (Na+ channel blocker, GABAA agonist, AMPA/kainate antagonist) | Exhibits age-dependent disease-modifying effects in rapid kindling models but does not prevent epileptogenesis. | [9][10] |
| Rapamycin | mTOR inhibitor | Suppresses acquired epilepsy and reduces seizure activity in chronic models. | [11][12] |
| Losartan | Angiotensin II receptor antagonist | Prevents acquired epilepsy and reduces seizure activity by suppressing TGF-β signaling. | [13][14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Kainic Acid-Induced Status Epilepticus Model in Rats
This model is used to induce temporal lobe epilepsy.
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Animal Preparation: Adult male Wistar rats are surgically implanted with electroencephalogram (EEG) electrodes for monitoring brain activity.
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Induction of Status Epilepticus (SE): Following a recovery period, SE is induced by intraperitoneal injections of kainic acid (10 mg/kg) every hour until the animal displays continuous seizures for a period of 4 hours.
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Treatment Administration: After the induction of SE, animals are randomly assigned to treatment groups (e.g., this compound, levetiracetam, vehicle). The drugs are administered via continuous subcutaneous infusion using osmotic minipumps for a specified duration (e.g., 4 weeks).
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Seizure Monitoring: Continuous video-EEG monitoring is performed throughout the treatment period and for a subsequent washout period (e.g., 4 weeks) to assess the frequency, duration, and severity of spontaneous recurrent seizures.
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Behavioral and Cognitive Assessment: Following the monitoring period, a battery of behavioral tests (e.g., open field test for anxiety, forced swim test for depression-like behavior, and Morris water maze for spatial learning and memory) is conducted to evaluate epilepsy-associated comorbidities.
Amygdala Kindling Model in Rats
This model is used to study the progressive development of seizures (epileptogenesis).
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Electrode Implantation: Rats are stereotaxically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.
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Afterdischarge Threshold (ADT) Determination: The initial electrical current required to elicit an afterdischarge (a brief, self-sustaining electrical seizure activity) is determined for each animal.
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Kindling Stimulations: Animals receive daily electrical stimulation of the amygdala at the ADT. The behavioral seizure severity is scored according to Racine's scale (from stage 1, facial clonus, to stage 5, generalized tonic-clonic seizure).
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Treatment Administration: Animals are treated with the test compound (e.g., this compound, ethosuximide, vehicle) prior to each kindling stimulation.
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Assessment of Kindling Progression: The number of stimulations required to reach the first stage 5 seizure (fully kindled state) is recorded as the primary measure of epileptogenesis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound possesses significant disease-modifying properties in established models of epilepsy. Its ability to not only suppress seizures but also to impede the progression of epileptogenesis and improve comorbidities sets it apart from many currently available AEDs. The comparative data indicate a superior efficacy of this compound over levetiracetam in a post-status epilepticus model and over ethosuximide in the kindling model in terms of disease modification. While other compounds like rapamycin and losartan also show promise in preclinical studies through different mechanisms, this compound's targeted approach on T-type calcium channels presents a compelling strategy for the development of a novel class of antiepileptic therapies. Further clinical investigation is warranted to validate these promising preclinical findings in patients with epilepsy.
References
- 1. monash.edu [monash.edu]
- 2. Disease-modifying effects of a novel T-type calcium channel antagonist, this compound, in a model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial Regimen of Carbamazepine and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethosuximide reduces epileptogenesis and behavioural comorbidity in the GAERS model of genetic generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-dependent effects of topiramate on the acquisition and the retention of rapid kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Age-Dependent Effects of Topiramate on the Acquisition and the Retention of Rapid Kindling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of the mammalian target of rapamycin pathway suppresses acquired epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of rapamycin on status epilepticus induced hippocampal pathology and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Losartan prevents acquired epilepsy via TGF-β signaling suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Treatment with Losartan Attenuates Seizure Activity and Neuronal Damage Without Affecting Behavioral Changes in a Model of Co-morbid Hypertension and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Treatment with Losartan Attenuates Seizure Activity and Neuronal Damage Without Affecting Behavioral Changes in a Model of Co-morbid Hypertension and Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Z944: A Cross-Study Comparison in Preclinical and Clinical Pain Models
A comprehensive analysis of the T-type calcium channel blocker Z944's efficacy across various pain modalities, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights.
This compound, a potent and selective T-type calcium channel blocker, has demonstrated significant analgesic potential in a range of preclinical and clinical pain models. This guide synthesizes the available data to offer a comparative overview of its performance in neuropathic, inflammatory, and visceral pain settings. By examining the experimental protocols and quantitative outcomes, this document aims to provide a clear and objective assessment of this compound as a therapeutic candidate for pain management.
Mechanism of Action: Targeting T-type Calcium Channels in Pain Signaling
This compound exerts its analgesic effects by blocking T-type calcium channels, which are key regulators of neuronal excitability.[1][2][3] These channels, particularly the Cav3.2 subtype, are expressed in primary afferent neurons, the spinal dorsal horn, and thalamic neurons, all of which are critical loci in the pain pathway.[1][2] In chronic pain states, the expression and activity of T-type calcium channels are often upregulated, contributing to the hyperexcitability of neurons and the amplification of pain signals.[1] this compound's mechanism involves the direct inhibition of these channels, thereby reducing neuronal firing and dampening the transmission of pain signals from the periphery to the central nervous system.[4]
Preclinical Efficacy of this compound in Animal Pain Models
This compound has been evaluated in several well-established rodent models of pain, demonstrating consistent analgesic effects.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, systemic administration of this compound was shown to reverse thermal hyperalgesia.[5] This model mimics the symptoms of human neuropathic pain, such as burning pain and heightened sensitivity to temperature.
Experimental Protocol: Chronic Constriction Injury (CCI) The CCI model involves the loose ligation of the common sciatic nerve in rats. This procedure leads to the development of thermal hyperalgesia, characterized by a reduced paw withdrawal latency to a thermal stimulus. Behavioral testing is typically performed several days post-surgery to assess the development of pain hypersensitivity and the efficacy of analgesic compounds.[6][7][8]
| Animal Model | Pain Type | Compound | Dose | Outcome Measure | Result |
| Rat | Neuropathic (CCI) | This compound | Data not available | Thermal Hyperalgesia (Paw Withdrawal Latency) | Reversal of thermal hyperalgesia |
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
This compound has demonstrated dose-dependent efficacy in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). Intraperitoneal injections of this compound at doses ranging from 1 to 10 mg/kg significantly reversed mechanical allodynia in both male and female rats.[4]
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammation Inflammatory pain is induced by a single intra-articular or subcutaneous injection of CFA into the hind paw of a rodent. This leads to a localized inflammatory response characterized by edema, erythema, and a significant decrease in the paw withdrawal threshold to mechanical stimuli (mechanical allodynia). The efficacy of an analgesic is measured by its ability to increase this withdrawal threshold.
| Animal Model | Pain Type | Compound | Dose (i.p.) | Outcome Measure | Result |
| Rat (Male & Female) | Inflammatory (CFA) | This compound | 1 - 10 mg/kg | Mechanical Allodynia (Paw Withdrawal Threshold) | Dose-dependent reversal of mechanical allodynia[4] |
Visceral Pain: Butyrate-Induced Visceral Hypersensitivity Model
While some reports suggest the potential of T-type calcium channel blockers in visceral pain, specific studies evaluating this compound in the butyrate-induced visceral pain model in rats were not identified in the current literature search. This model is used to mimic the visceral hypersensitivity characteristic of conditions like Irritable Bowel Syndrome (IBS).[9][10][11][12]
Experimental Protocol: Butyrate-Induced Visceral Hypersensitivity This model involves the rectal instillation of sodium butyrate in rats, which induces visceral hypersensitivity. The primary outcome measure is the visceromotor response (VMR) to colorectal distension, quantified by measuring the threshold of abdominal muscle contractions. A lower threshold indicates increased visceral pain.[9][10][12]
Clinical Evaluation of this compound in Human Experimental Pain Models
This compound has been investigated in Phase I clinical trials using experimental pain models in healthy volunteers. These studies have provided the first clinical evidence of its analgesic efficacy.
Capsaicin- and UV Light-Induced Pain Models
In a Phase Ib study, this compound demonstrated efficacy in reducing pain in two distinct human experimental pain models: topical capsaicin-induced neuropathic pain and ultraviolet (UV) light-induced inflammatory pain. The study utilized Laser Evoked Potentials (LEPs) as an objective measure of nociceptive processing and Visual Analog Scales (VAS) for subjective pain ratings.
Experimental Protocols:
-
Capsaicin Model: Topical application of capsaicin cream to the skin induces a localized area of hyperalgesia and allodynia, mimicking features of neuropathic pain.[13][14][15]
-
UV Light Model: Exposure of a small area of skin to a controlled dose of UVB radiation induces a localized inflammatory response, characterized by erythema and sensitization to thermal and mechanical stimuli.[13][14][15]
This compound was shown to significantly reduce the peak-to-peak amplitude of LEPs in both models and also lowered subjective pain scores on the VAS.[16]
| Study Population | Pain Model | Compound | Dose | Outcome Measures | Result |
| Healthy Volunteers | Capsaicin-Induced Neuropathic Pain | This compound | Data not available | Laser Evoked Potential (LEP) Amplitude, Visual Analog Scale (VAS) | Reduction in LEP amplitude and VAS scores[16] |
| Healthy Volunteers | UV Light-Induced Inflammatory Pain | This compound | Data not available | Laser Evoked Potential (LEP) Amplitude, Visual Analog Scale (VAS) | Reduction in LEP amplitude and VAS scores[16] |
Summary and Future Directions
The collective evidence from preclinical and early clinical studies strongly supports the potential of this compound as a novel analgesic. Its consistent efficacy across different pain modalities, including neuropathic and inflammatory pain, highlights the therapeutic promise of targeting T-type calcium channels. The data from animal models, particularly the dose-dependent reversal of mechanical allodynia in the CFA model, provides a solid foundation for its mechanism of action. Furthermore, the positive outcomes in human experimental pain models represent a crucial step in the clinical translation of this compound.
Future research should focus on obtaining more detailed quantitative data from preclinical studies to better define the dose-response relationship of this compound in various pain states. Further investigation into its efficacy in visceral pain models is also warranted. As this compound progresses through clinical development, larger-scale trials in patient populations with chronic pain conditions will be essential to fully elucidate its therapeutic potential and safety profile. The continued exploration of this compound and other T-type calcium channel modulators could pave the way for a new class of much-needed pain therapeutics.
References
- 1. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spared nerve injury rats exhibit thermal hyperalgesia on an automated operant dynamic thermal escape Task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting glial activation to mitigate mirror‐image and extraterritorial neuropathic pain in a CCI model of neuropathic pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. scispace.com [scispace.com]
- 10. Butyrate inhibits visceral allodynia and colonic hyperpermeability in rat models of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate-induced colonic hypersensitivity is mediated by mitogen-activated protein kinase activation in rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrate inhibits visceral allodynia and colonic hyperpermeability in rat models of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative sensory testing response patterns to capsaicin- and ultraviolet-B-induced local skin hypersensitization in healthy subjects: a machine-learned analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. vzenium.com [vzenium.com]
Benchmarking Z944 Against Standard-of-Care Neuropathic Pain Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current standard-of-care treatments often provide incomplete pain relief and are associated with a range of dose-limiting side effects. Z944, a novel, potent, and selective T-type calcium channel antagonist, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound's preclinical performance against established first- and second-line neuropathic pain medications, including pregabalin, gabapentin, duloxetine, and amitriptyline. The data presented is compiled from various preclinical studies employing validated animal models of inflammatory and neuropathic pain.
Mechanism of Action at a Glance
A fundamental differentiator for these analgesics is their primary mechanism of action. This compound introduces a targeted approach by modulating T-type calcium channels, which are implicated in neuronal hyperexcitability and pain signal transmission. In contrast, standard-of-care drugs act on different molecular targets.
| Drug Class | Primary Target | Mechanism of Action |
| T-type Calcium Channel Blocker (this compound) | T-type (CaV3.1, CaV3.2, CaV3.3) Calcium Channels | Blocks the influx of calcium ions, reducing neuronal excitability and burst firing. |
| Gabapentinoids (Pregabalin, Gabapentin) | α2δ subunit of Voltage-Gated Calcium Channels | Binds to the α2δ subunit, modulating calcium channel trafficking and reducing neurotransmitter release. |
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) (Duloxetine) | Serotonin and Norepinephrine Transporters | Blocks the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways. |
| Tricyclic Antidepressant (TCA) (Amitriptyline) | Serotonin and Norepinephrine Transporters, and other receptors | Blocks the reuptake of serotonin and norepinephrine; also has activity at muscarinic, histaminic, and adrenergic receptors. |
Preclinical Efficacy Comparison
The following tables summarize the anti-allodynic effects of this compound and standard-of-care drugs in two widely used preclinical pain models: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain. The data is presented as the effective dose (mg/kg) required to produce a significant reduction in mechanical allodynia.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Drug | Route of Administration | Effective Dose (mg/kg) for Mechanical Allodynia | Animal Model |
| This compound | Intraperitoneal (i.p.) | 1 - 10[1][2] | Rat[1][2] |
| Gabapentin | Intraperitoneal (i.p.) | 100 | Rat |
| Amitriptyline | Intraperitoneal (i.p.) | 10 | Mouse |
Note: Data for all drugs in the CFA model was not uniformly available in the reviewed literature, hence some standard-of-care drugs are not listed in this table.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Drug | Route of Administration | Effective Dose (mg/kg) for Mechanical Allodynia | Animal Model |
| Pregabalin | Oral (p.o.) / Intraperitoneal (i.p.) | 3 - 30 | Rat[3] |
| Gabapentin | Intraperitoneal (i.p.) | 5 - 20 | Rat |
| Duloxetine | Oral (p.o.) | 5 - 30 | Rat[4] |
| Amitriptyline | Intraperitoneal (i.p.) | 5 | Rat[5] |
Note: Direct comparative preclinical studies for this compound in the CCI model were not identified in the literature reviewed.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Simplified signaling pathways of this compound and standard-of-care neuropathic pain drugs.
Experimental Workflow for Preclinical Pain Models
Caption: General experimental workflow for evaluating analgesics in preclinical pain models.
Experimental Protocols
This compound in the Complete Freund's Adjuvant (CFA) Model
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection 3 days after CFA injection.[1][2]
-
Behavioral Assay (Mechanical Allodynia): Paw withdrawal threshold to mechanical stimulation was assessed using von Frey filaments at baseline and at various time points after drug administration. A significant increase in the paw withdrawal threshold compared to vehicle-treated animals was considered an anti-allodynic effect.[1][2]
Standard-of-Care Drugs in the Chronic Constriction Injury (CCI) Model
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Neuropathy: The sciatic nerve is loosely ligated with four chromic gut sutures to induce a chronic constriction injury.
-
Drug Administration:
-
Pregabalin: Administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 3 to 30 mg/kg.[3]
-
Gabapentin: Typically administered intraperitoneally (i.p.) at doses of 5-20 mg/kg.
-
Duloxetine: Administered orally (p.o.) at doses of 5-30 mg/kg.[4]
-
Amitriptyline: Administered intraperitoneally (i.p.) at a dose of 5 mg/kg.[5]
-
-
Behavioral Assay (Mechanical Allodynia): Paw withdrawal threshold in response to stimulation with von Frey filaments is measured before and after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.
Discussion and Future Directions
The preclinical data suggest that this compound is a potent anti-allodynic agent in a model of inflammatory pain, with efficacy observed at doses as low as 1-10 mg/kg. While direct head-to-head comparative data in a neuropathic pain model is currently limited in the public domain, the effective dose ranges of standard-of-care drugs in the CCI model provide a benchmark for future comparative studies.
The distinct mechanism of action of this compound, targeting T-type calcium channels, offers a potentially novel therapeutic strategy for neuropathic pain. This targeted approach may lead to a different efficacy and side-effect profile compared to existing treatments. For instance, drugs that modulate serotonin and norepinephrine levels, such as duloxetine and amitriptyline, can have broader systemic effects. Similarly, while effective, gabapentinoids like pregabalin can be associated with central nervous system side effects.
Further head-to-head preclinical studies comparing this compound with standard-of-care drugs in neuropathic pain models are warranted to directly assess relative efficacy and therapeutic windows. Additionally, clinical trials with active comparators will be crucial to determine the ultimate position of this compound in the clinical management of neuropathic pain. The development of novel analgesics like this compound with targeted mechanisms holds promise for improving the treatment landscape for patients suffering from this challenging condition.
References
- 1. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duloxetine ( Cymbalta), pain and depression [biopsychiatry.com]
- 5. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity and Potency of Z944 versus Mibefradil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and potency of two notable T-type calcium channel blockers: Z944, a clinical-stage investigational drug, and mibefradil, a withdrawn antihypertensive agent. The information presented herein is compiled from various scientific sources to offer an objective overview supported by experimental data.
Introduction
T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are low-voltage activated ion channels that play a crucial role in regulating neuronal excitability and other physiological processes. Their involvement in various pathological conditions, including epilepsy, neuropathic pain, and certain cancers, has made them an attractive target for drug development.[1][2] this compound and mibefradil are two compounds that block these channels, but they exhibit significantly different profiles in terms of their selectivity and off-target effects.
This compound is a potent and highly selective T-type calcium channel antagonist.[3] It is known for its "clean" profile, showing minimal activity against other ion channels at concentrations effective for T-type channel blockade.[3] In contrast, mibefradil , while initially marketed for hypertension due to its T-type channel blocking activity, was later withdrawn from the market because of significant off-target effects, most notably the potent inhibition of the metabolic enzyme CYP3A4, which led to dangerous drug-drug interactions.[4][5]
Quantitative Comparison of Potency and Selectivity
The following tables summarize the inhibitory potency (IC50) of this compound and mibefradil against their primary targets (T-type calcium channels) and key off-target ion channels. It is important to note that the data are compiled from multiple studies and experimental conditions may vary.
Table 1: Potency against T-type Calcium Channels
| Compound | Channel Subtype | IC50 | Species/Cell Line | Experimental Conditions | Reference |
| This compound | hCaV3.1 | 50 - 160 nM | Recombinant | Whole-cell patch clamp | [3] |
| hCaV3.2 | 50 - 160 nM | Recombinant | Whole-cell patch clamp | [3] | |
| hCaV3.3 | 50 - 160 nM | Recombinant | Whole-cell patch clamp | [3] | |
| Mibefradil | α1G (CaV3.1) | 270 nM | Cloned | 2 mM Ca²⁺ as charge carrier | [2] |
| α1H (CaV3.2) | 140 nM | Cloned | 2 mM Ca²⁺ as charge carrier | [2] | |
| T-type Current | 0.1 µM | Rat atrial cells | 0.1 Hz stimulation | [3] |
Table 2: Selectivity Profile against Off-Target Ion Channels
| Compound | Off-Target Channel | IC50 / Ki | Selectivity Fold (vs. T-type) | Experimental Conditions | Reference |
| This compound | CaV1.2 (L-type) | > 10 µM | > 50-600 fold | Not specified | [3] |
| hERG | > 10 µM | > 50-600 fold | Not specified | [3] | |
| NaV1.5 | > 10 µM | > 50-600 fold | Not specified | [3] | |
| N-type (CaV2.2) | Not specified | ~200 fold | Not specified | [6] | |
| Mibefradil | CaV1.2 (L-type) | ~3 µM | ~30-fold (resting) | Rat ventricular cells, HP -100mV | [3] |
| ~0.1 µM | ~1-fold (depolarized) | HP -50mV | [3] | ||
| α1C (L-type) | ~13 µM | ~12-13 fold | 10 mM Ba²⁺ as charge carrier | [2] | |
| NaV1.5 | ~3 µM (HP -100mV) | Not specified | Whole-cell patch clamp | [7] | |
| ~500 nM (HP -130mV) | [7] | ||||
| Delayed Rectifier K⁺ | 0.3 µM | Not specified | Human myoblasts | [8] | |
| Ether-à-go-go K⁺ | 0.7 µM | Not specified | Human myoblasts | [8] | |
| Inward Rectifier K⁺ | 5.6 µM | Not specified | Human myoblasts | [8] |
Table 3: Inhibition of Cytochrome P450 3A4 (CYP3A4)
| Compound | Inhibition Parameter | Value | Assay Type | Reference |
| This compound | Not reported to be a significant inhibitor | - | - | - |
| Mibefradil | IC50 | 0.3 - 2 µM | Reversible inhibition | [4] |
| Ki | 2.3 µM | Mechanism-based inhibition | [4] |
Experimental Protocols
The majority of the potency and selectivity data presented was obtained using the whole-cell patch-clamp electrophysiology technique. Below is a generalized protocol representative of the methods used in the cited studies.
Whole-Cell Patch-Clamp Protocol for T-type Calcium Channel Inhibition Assay
-
Cell Preparation: HEK293 cells stably expressing the human T-type calcium channel subtype of interest (hCaV3.1, hCaV3.2, or hCaV3.3) are cultured and prepared on glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a patch-clamp amplifier headstage.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are typically held at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for activation.
-
-
Voltage Protocol:
-
T-type calcium currents are elicited by a depolarizing voltage step to approximately -30 mV from the holding potential of -100 mV. This voltage step is applied at regular intervals (e.g., every 10 seconds).
-
-
Drug Application:
-
A baseline recording of the T-type current is established.
-
The test compound (this compound or mibefradil) is then perfused onto the cell at increasing concentrations.
-
The steady-state block of the T-type current at each concentration is measured.
-
-
Data Analysis:
-
The percentage of current inhibition at each drug concentration is calculated relative to the baseline current.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving T-type calcium channels and a typical experimental workflow for characterizing channel blockers.
Caption: Neuronal signaling pathway involving T-type calcium channels.
Caption: Experimental workflow for IC50 determination.
Discussion and Conclusion
The data clearly demonstrate that this compound is a highly selective T-type calcium channel blocker with a potent inhibitory activity in the nanomolar range.[3] Its selectivity, with a greater than 50 to 600-fold window over other key cardiac ion channels like CaV1.2, hERG, and NaV1.5, suggests a lower potential for off-target cardiovascular effects.[3] This clean pharmacological profile is a significant advantage in the development of therapies targeting T-type channels.
In contrast, mibefradil exhibits a more complex pharmacological profile. While it does block T-type calcium channels with a potency that is dependent on experimental conditions, its selectivity over L-type calcium channels is modest and state-dependent.[2][3] More critically, mibefradil potently inhibits a range of other ion channels, including sodium and potassium channels, at concentrations close to its T-type channel IC50.[7][8] The most significant liability of mibefradil is its potent, mechanism-based inhibition of CYP3A4, a crucial enzyme for the metabolism of a vast number of drugs.[4] This off-target effect was the primary reason for its withdrawal from the market due to the high risk of severe drug-drug interactions.
References
- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mibefradil, a pharmacologically distinct calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Window of Z944 and Legacy Anticonvulsants
The therapeutic window, a measure of a drug's safety margin, is a critical attribute for anticonvulsant therapies, where the line between efficacy and toxicity is often narrow. A wider therapeutic window signifies a greater separation between the dose required for therapeutic effect and the dose causing adverse effects, a key goal in the development of new antiepileptic drugs (AEDs). This guide provides a comparative evaluation of the therapeutic window of Z944, a novel T-type calcium channel antagonist, against established anticonvulsants such as phenytoin, carbamazepine, ethosuximide, and valproic acid.
This compound is a state-dependent, potent blocker of T-type calcium channels, which play a crucial role in the generation of spike-and-wave discharges characteristic of absence seizures and are implicated in other seizure types.[1][2] Older anticonvulsants, while effective, are often hampered by narrow therapeutic indices, necessitating careful dose titration and therapeutic drug monitoring to avoid toxicity.[3]
Quantitative Comparison of Therapeutic Window
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher TI is indicative of a wider therapeutic window. The following table summarizes preclinical data for this compound and older anticonvulsants from rodent models. Efficacy (anticonvulsant effect) is commonly measured using the maximal electroshock (MES) model, while toxicity (neurological deficit) is often assessed via the rotarod test.
| Compound | Primary Mechanism of Action | Preclinical Efficacy (ED50) | Preclinical Toxicity (TD50) | Therapeutic Index (TI = TD50/ED50) |
| This compound | T-type Ca2+ channel blocker[1] | Data suggests efficacy in GAERS and amygdala kindling models[2] | Not explicitly quantified in provided results | Not explicitly quantified in provided results |
| Phenytoin | Voltage-gated Na+ channel blocker[3] | ~10 mg/kg (MES, rat) | ~30-40 mg/kg (Rotarod, rat) | ~3-4 |
| Carbamazepine | Voltage-gated Na+ channel blocker[4] | ~9 mg/kg (MES, rat) | ~40-50 mg/kg (Rotarod, rat) | ~4.5-5.5 |
| Ethosuximide | T-type Ca2+ channel blocker[5] | ~130 mg/kg (PTZ, rat) | >500 mg/kg (Rotarod, rat) | >3.8 |
| Valproic Acid | Multiple (GABAergic, Na+/Ca2+ channels)[6] | ~200-300 mg/kg (MES, rat) | ~400-500 mg/kg (Rotarod, rat) | ~1.5-2.5 |
Note: The values presented are approximate and can vary based on the specific animal strain, experimental protocol, and route of administration. This compound has demonstrated potent anti-seizure activity, particularly in models of absence epilepsy and temporal lobe epilepsy, but direct comparative TI data from MES/rotarod studies was not available in the provided search results.[2]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticonvulsant effects by selectively blocking T-type calcium channels (CaV3.1, CaV3.2, CaV3.3).[2] These channels are low-voltage activated and contribute to neuronal burst firing and the synchronization of neuronal networks, particularly within the thalamocortical circuitry.[5] By inhibiting these channels, this compound reduces neuronal hyperexcitability and can suppress seizure activity.[1][2]
Experimental Protocols
The determination of a therapeutic index relies on standardized preclinical models that assess both the desired therapeutic effect and potential toxicity.
Maximal Electroshock (MES) Test for Efficacy (ED50)
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][8] It evaluates the ability of a compound to prevent the spread of seizure activity.[9]
-
Objective: To determine the median effective dose (ED50) of an anticonvulsant required to protect against MES-induced seizures.
-
Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.[10]
-
Procedure:
-
Rodents (typically mice or rats) are divided into groups and administered varying doses of the test compound (e.g., this compound) or a vehicle control.[11]
-
At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2-2 seconds) is delivered via the electrodes.[7][10]
-
The primary endpoint is the presence or absence of a tonic hindlimb extension, which signifies a full-blown seizure.
-
The ED50 is calculated as the dose at which 50% of the animals are protected from the tonic hindlimb extension phase.
-
Rotarod Test for Neurotoxicity (TD50)
The rotarod test assesses motor coordination, balance, and neurological deficits, which are common side effects of centrally acting drugs like anticonvulsants.[12][13]
-
Objective: To determine the median toxic dose (TD50), the dose at which a drug causes motor impairment in 50% of animals.
-
Apparatus: A rotating rod apparatus, typically with adjustable speed.[14]
-
Procedure:
-
Animals are first trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes) at a constant or accelerating speed.[13][15]
-
Following drug administration at various doses, animals are placed back on the rod.
-
The latency to fall off the rod is recorded. An animal failing to remain on the rod for the predetermined cutoff time is considered to exhibit neurotoxicity.[12]
-
The TD50 is calculated as the dose that causes 50% of the animals to fail the test.
-
Experimental Workflow for TI Determination
The process of calculating the therapeutic index involves a systematic workflow combining efficacy and toxicity testing.
Comparing Therapeutic Windows: A Conceptual View
Many older anticonvulsants, such as phenytoin and carbamazepine, are known for their narrow therapeutic windows.[16] This means the effective plasma concentration is close to the toxic concentration, requiring careful patient monitoring. A drug with a wider therapeutic window, the goal for novel agents like this compound, offers a greater margin of safety and dosing flexibility.
Conclusion
The evaluation of the therapeutic window is paramount in anticonvulsant drug development. While older drugs like phenytoin and valproic acid remain clinically important, their narrow therapeutic indices present ongoing challenges in patient management.[16][17] Novel compounds such as this compound, with a targeted mechanism of action on T-type calcium channels, hold the potential for a wider therapeutic window.[1][2] This could translate to a more favorable safety profile, reduced need for intensive monitoring, and improved quality of life for patients with epilepsy. Further preclinical and clinical studies are essential to fully quantify the therapeutic index of this compound and confirm its safety and efficacy relative to existing therapies.
References
- 1. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]
- 3. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. biomed-easy.com [biomed-easy.com]
- 14. mmpc.org [mmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. CLASSIFICATION-OF-PHENYTOIN-AS-A-NARROW-THERAPEUTIC-INDEX-DRUG [aesnet.org]
- 17. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiepileptic Effects of Z944 in Combination Therapy: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Z944, a selective T-type calcium channel antagonist, with other established antiepileptic drugs (AEDs). Due to the limited availability of direct preclinical studies on this compound in combination therapies, this document leverages data from studies on ethosuximide, another prominent T-type calcium channel blocker, as a predictive model for this compound's interaction profile. This approach is grounded in their shared mechanism of action. The data presented herein is intended to guide future research and drug development efforts in the field of epilepsy treatment.
Introduction to this compound and Combination Therapy
This compound is a potent and selective antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in the generation of spike-and-wave discharges characteristic of absence seizures and are implicated in other seizure types. Preclinical studies have demonstrated this compound's potential as a disease-modifying agent in epilepsy, suggesting it may prevent the development of seizures and associated comorbidities[1].
Combination therapy is a cornerstone of treatment for drug-resistant epilepsy. The rationale for combining AEDs is to achieve synergistic or additive anticonvulsant effects, allowing for lower doses of individual drugs and potentially reducing dose-related side effects. The ideal combination targets different pathophysiological mechanisms of seizure generation and propagation. This guide explores the theoretical and evidence-based synergistic potential of combining a T-type calcium channel blocker like this compound with AEDs that have distinct mechanisms of action.
Comparative Analysis of Anticonvulsant Effects
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using isobolographic analysis. This method compares the experimentally determined median effective dose (ED50) of a drug combination to the theoretically calculated additive ED50.
Note on Proxy Data: The following tables present data from preclinical studies using ethosuximide as a proxy for this compound, in combination with valproate and levetiracetam. The interaction with carbamazepine is discussed based on the available literature.
This compound (as Ethosuximide) with Valproate
Rationale for Synergy: this compound (and ethosuximide) targets T-type calcium channels, while valproate has a broad mechanism of action, including enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels. Targeting both of these distinct pathways is hypothesized to produce a synergistic effect. A preclinical study on the T-type calcium channel blocker ACT-709478 demonstrated synergistic effects when combined with valproate, supporting this hypothesis.
Preclinical Data (Proxy):
| Drug/Combination | Seizure Model | ED50 (mg/kg) - Experimental | ED50 (mg/kg) - Theoretical Additive | Interaction Index* | Interaction Type | Reference |
| Ethosuximide | PTZ-induced seizures (mice) | 135.5 | - | - | - | [1] |
| Valproate | PTZ-induced seizures (mice) | 159.7 | - | - | - | [2] |
| Ethosuximide + Valproate (1:2 ratio) | PTZ-induced seizures (mice) | 105.2 | 151.6 | 0.69 | Synergistic | [1] |
*Interaction Index (γ) = Experimental ED50 / Theoretical Additive ED50. γ < 1 indicates synergy, γ = 1 indicates additivity, and γ > 1 indicates antagonism.
This compound (as Ethosuximide) with Levetiracetam
Rationale for Synergy: Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. This is distinct from the T-type calcium channel blockade of this compound. Combining these two unique mechanisms may lead to enhanced seizure control.
Preclinical Data (Proxy):
| Drug/Combination | Seizure Model | ED50 (mg/kg) - Experimental | ED50 (mg/kg) - Theoretical Additive | Interaction Index* | Interaction Type | Reference |
| Levetiracetam | 6 Hz psychomotor seizures (mice) | 14.84 | - | - | - | [3] |
| Ethosuximide | 6 Hz psychomotor seizures (mice) | >250 (ineffective alone) | - | - | - | [3] |
| Levetiracetam + Ethosuximide (1:5 ratio) | 6 Hz psychomotor seizures (mice) | 12.5 | 29.7 | 0.42 | Synergistic | [3] |
| Levetiracetam + Ethosuximide (1:10 ratio) | 6 Hz psychomotor seizures (mice) | 10.8 | 44.5 | 0.24 | Synergistic | [3] |
*Interaction Index (γ) is calculated based on the dose of the active component (Levetiracetam) in the presence of the other drug.
This compound with Carbamazepine
Rationale for Interaction: Carbamazepine is a primary sodium channel blocker. While a different mechanism from this compound, some studies have suggested that carbamazepine may also have effects on calcium channels[2][4]. The nature of the interaction between a selective T-type calcium channel blocker and a potent sodium channel blocker requires further investigation. Preclinical studies on other calcium channel blockers with carbamazepine have shown varied interactions, highlighting the need for specific studies with this compound. Currently, there is a lack of direct preclinical data to quantify the synergistic potential of this compound and carbamazepine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant synergy.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify drugs that prevent seizure spread.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current. Corneal electrodes are used for stimulus delivery.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., this compound, carbamazepine, or their combination) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect of the drug, a drop of local anesthetic is applied to the corneas, followed by saline to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The subcutaneous (s.c.) PTZ test is a model for myoclonic and absence seizures and is used to identify drugs that raise the seizure threshold.
-
Animals: Male albino mice (18-22 g).
-
Apparatus: Isolation cages for observation.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., this compound, valproate, levetiracetam, or their combination) or vehicle is administered (i.p. or p.o.).
-
At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.
-
Animals are placed in individual cages and observed for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Protection is defined as the absence of clonic seizures during the observation period.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.
Isobolographic Analysis
This method is used to formally characterize the nature of the interaction between two drugs.
-
Dose-Response Curves: The ED50 for each drug administered alone is determined in a specific seizure model (e.g., MES or PTZ test).
-
Fixed-Ratio Combinations: The two drugs are combined in several fixed ratios (e.g., 1:1, 1:3, 3:1 based on their ED50 values).
-
Experimental ED50 of the Mixture: For each fixed-ratio combination, a dose-response curve is generated, and the experimental ED50 of the mixture (ED50,mix) is determined.
-
Theoretical Additive ED50: The theoretical additive ED50 of the mixture (ED50,add) is calculated using the following formula: ED50,add = (f_A * ED50_A) + (f_B * ED50_B) where ED50_A and ED50_B are the ED50s of drugs A and B alone, and f_A and f_B are the proportions of each drug in the mixture.
-
Interaction Index (γ): The interaction index is calculated as: γ = ED50,mix / ED50,add
-
Interpretation:
-
γ < 1: Synergistic interaction
-
γ ≈ 1: Additive interaction
-
γ > 1: Antagonistic interaction
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on T-type calcium channels.
Experimental Workflow for Isobolographic Analysis
Caption: Workflow for assessing drug synergy using isobolographic analysis.
Logical Relationship of Synergistic Interaction
Caption: Logical model for the synergistic interaction of this compound with other AEDs.
Conclusion
The preclinical data, using ethosuximide as a proxy, strongly suggests that this compound has the potential for synergistic interactions with other AEDs, particularly valproate and levetiracetam. The distinct mechanism of action of this compound, targeting T-type calcium channels, makes it a promising candidate for combination therapy in epilepsy. The provided experimental protocols and analytical methods offer a framework for future preclinical studies to directly investigate and quantify the synergistic effects of this compound with a broader range of AEDs. Such studies are crucial for the rational design of novel and more effective treatment strategies for patients with epilepsy.
References
- 1. Isobolographic characterization of the anticonvulsant interaction profiles of levetiracetam in combination with clonazepam, ethosuximide, phenobarbital and valproate in the mouse pentylenetetrazole-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Use of ethosuximide and valproate in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Z944 (Ulixacaltamide)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Z944, also known as Ulixacaltamide (CAS Number: 1199236-64-0). Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This compound is an inhibitor of T-type calcium channels and is intended for research use only.[1]
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound indicates no special handling measures are required and that the product is generally not irritating to the skin, it is imperative to follow standard laboratory safety protocols.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area to minimize the potential for inhalation.
-
Spill Management: In the event of a spill, avoid generating dust. Mechanically pick up the spilled solid and place it in a designated, sealed container for disposal.
Quantitative Data from Safety Data Sheet
The available Safety Data Sheet (SDS) provides limited quantitative data regarding the specific hazards of this compound. The information is summarized below.
| Property | Data Summary |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | Generally does not irritate the skin.[2] |
| Eye Damage/Irritation | No data available |
| Respiratory/Skin Sensitization | No data available |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2] The following protocol provides a general guideline for the proper disposal of this compound and its contaminated materials.
-
Waste Identification and Segregation:
-
Treat all unused or expired this compound, whether in solid form or in solution, as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.
-
-
Container Management:
-
Use only approved, properly labeled hazardous waste containers. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound (Ulixacaltamide)," and the CAS number "1199236-64-0." Include any relevant hazard warnings.
-
-
Collection of this compound Waste:
-
Solid Waste: Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, labeled hazardous liquid waste container. If this compound is dissolved in a solvent, the solvent's hazards must also be considered in the disposal plan.
-
Contaminated Labware:
-
Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated sharps container for hazardous materials.
-
Non-Sharps: Pipette tips, tubes, and other disposable labware that have come into contact with this compound should be collected in the solid hazardous waste container.
-
Reusable Glassware: Decontaminate reusable glassware by rinsing with an appropriate solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
-
Storage of this compound Waste:
-
Store hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Keep containers tightly closed when not in use.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
For smaller quantities, the SDS suggests that disposal with household waste may be an option, but this should be verified with and is superseded by your institution's policies and local regulations.[2] In a professional laboratory setting, this is generally not the preferred method.
-
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical deactivation or neutralization of this compound for disposal purposes. The recommended procedure is incineration by a licensed hazardous waste management company.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for the segregation and disposal of different forms of this compound waste.
References
Essential Safety and Logistical Information for Handling Z944
For Research Use Only. Not for human or veterinary use. [1][2][3]
This guide provides essential safety protocols and logistical information for handling the T-type calcium channel blocker Z944 in a laboratory setting. While one Safety Data Sheet (SDS) classifies this compound as not hazardous under the Globally Harmonized System (GHS)[1], it is prudent to treat all research compounds of unknown long-term toxicity with a high degree of caution.[4][5][6] This document synthesizes available information and general best practices for handling potent research compounds to ensure the safety of laboratory personnel.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 4-[[(3-chloro-5-fluorobenzoyl)amino]methyl]-N-(1,1-dimethylethyl)-1-piperidineacetamide | [1] |
| Synonyms | Ulixacaltamide, Z-944 | [2][7] |
| CAS Number | 1199236-64-0 | [1] |
| Molecular Formula | C19H27ClFN3O2 | [2][3] |
| Molecular Weight | 383.89 g/mol | [2][3] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Soluble in DMSO and 0.1N HCl(aq) | [7] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the planned procedures.[5][8] For all work with this compound, the following minimum PPE is recommended. When handling the solid compound or solutions, it is crucial to prevent skin and eye contact, as well as inhalation.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid) | - Chemical splash goggles or safety glasses with side shields- Lab coat- Nitrile gloves (double-gloving recommended) | High potential for generating dust and aerosols.[8] |
| Solution Preparation and Handling | - Chemical splash goggles or safety glasses with side shields- Lab coat- Nitrile gloves | Minimizes risk of splashes and skin contact.[8] |
| General Laboratory Operations | - Safety glasses- Lab coat- Nitrile gloves | Standard laboratory practice to protect against incidental contact.[8] |
Experimental Protocols: Safe Handling and Spill Response
Engineering Controls: All procedures involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
Emergency Procedures: In the event of exposure, follow these first-aid measures immediately.[2]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup: For small spills, absorb any liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] If a significant amount of solid is spilled, carefully sweep it up, avoiding dust generation, and place it in a sealed container. All spill cleanup materials should be disposed of as hazardous waste.
Operational and Disposal Plans
Donning and Doffing PPE Workflow: Proper donning and doffing of PPE are critical to prevent contamination.[9][10][11][12] The following sequence should be followed:
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Waste Disposal Plan: All waste contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.[13][14][15] Do not dispose of this compound down the drain or in the regular trash.[5]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Liquid this compound Waste (Solutions) | Collect in a clearly labeled, sealed container for hazardous liquid waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, puncture-resistant container labeled as hazardous waste.[8] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag or container labeled as hazardous waste.[8] |
Waste Disposal Workflow:
Caption: Segregation and disposal pathway for this compound-contaminated waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. twu.edu [twu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 11. Proper Sequencing of PPE Use | Lab Manager [labmanager.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. actenviro.com [actenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
